molecular formula C13H21N5O2 B1195060 Etamiphylline CAS No. 314-35-2

Etamiphylline

Cat. No.: B1195060
CAS No.: 314-35-2
M. Wt: 279.34 g/mol
InChI Key: AWKLBIOQCIORSB-UHFFFAOYSA-N
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Description

Etamiphylline is an oxopurine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione
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InChI

InChI=1S/C13H21N5O2/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3/h9H,5-8H2,1-4H3
Source PubChem
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InChI Key

AWKLBIOQCIORSB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C
Source PubChem
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Molecular Formula

C13H21N5O2
Source PubChem
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Related CAS

17140-68-0 (mono-hydrochloride)
Record name Etamiphyllin [INN]
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DSSTOX Substance ID

DTXSID10861866
Record name Etaminophylline
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Molecular Weight

279.34 g/mol
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Physical Description

Solid
Record name Etamiphylline
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CAS No.

314-35-2, 59547-58-9
Record name Etamiphyllin
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Record name Etamiphyllin [INN]
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Melting Point

75 °C
Record name Etamiphylline
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Etamiphylline: An In-Depth Technical Guide on its Core Mechanism of Action in Respiratory Diseases

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etamiphylline, a methylxanthine derivative, has been utilized in the management of respiratory diseases for its bronchodilatory effects. While sharing a common lineage with theophylline, this compound exhibits a distinct pharmacological profile that warrants a detailed mechanistic exploration. This guide provides a comprehensive analysis of the molecular and cellular pathways through which this compound exerts its therapeutic effects. We will delve into its primary role as a phosphodiesterase inhibitor and its secondary function as an adenosine receptor antagonist, elucidating how these actions culminate in airway smooth muscle relaxation and potential anti-inflammatory activity. This document is intended to serve as a technical resource, offering field-proven insights and detailed experimental frameworks to support further research and development in respiratory therapeutics.

Introduction: The Therapeutic Context of this compound

This compound is a xanthine derivative classified as a bronchodilator agent, indicated for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its chemical structure, 7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, is a modification of theophylline.[3][4] This structural difference is believed to contribute to its pharmacodynamic properties, which are similar to theophylline but with some notable distinctions, including a reportedly weaker diuretic effect.[4] While some clinical trials in humans have shown poor to absent bronchodilator effects, its continued use in some regions and in veterinary medicine necessitates a clear understanding of its underlying mechanisms.[3][4]

Core Mechanism of Action: A Dual-Pronged Approach

The therapeutic efficacy of this compound in respiratory diseases is primarily attributed to two key molecular mechanisms: non-selective phosphodiesterase (PDE) inhibition and antagonism of adenosine receptors.

Primary Mechanism: Non-Selective Phosphodiesterase (PDE) Inhibition

The principal mechanism by which this compound induces bronchodilation is through the inhibition of phosphodiesterase (PDE) enzymes.[5][6][7] PDEs are a superfamily of enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in airway smooth muscle cells.

By inhibiting PDE activity, this compound prevents the degradation of cAMP and cGMP, leading to their intracellular accumulation.[5][7] This elevation in cyclic nucleotide levels triggers a cascade of downstream signaling events that promote smooth muscle relaxation:

  • Activation of Protein Kinases: Increased cAMP levels activate Protein Kinase A (PKA), while elevated cGMP activates Protein Kinase G (PKG).

  • Reduction of Intracellular Calcium: PKA phosphorylates and inhibits myosin light chain kinase (MLCK) and promotes the sequestration of intracellular calcium, both of which are essential for muscle contraction.

  • Modulation of Ion Channels: PKA can also modulate the activity of ion channels, leading to hyperpolarization of the cell membrane and reduced excitability.

The culmination of these events is the relaxation of the bronchial smooth muscles, resulting in bronchodilation and relief from airway obstruction.[8]

etamiphylline_pde_inhibition This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP_cGMP ↑ cAMP / cGMP PDE->cAMP_cGMP Degrades PKA_PKG Activation of PKA / PKG cAMP_cGMP->PKA_PKG Relaxation Airway Smooth Muscle Relaxation PKA_PKG->Relaxation Bronchodilation Bronchodilation Relaxation->Bronchodilation caption Figure 1. This compound's PDE Inhibition Pathway.

Figure 1: this compound's PDE Inhibition Pathway.

Secondary Mechanism: Adenosine Receptor Antagonism

In addition to PDE inhibition, this compound, like other methylxanthines, acts as a non-selective antagonist of adenosine receptors.[5][6][7][9] Adenosine is an endogenous nucleoside that can induce bronchoconstriction in asthmatic individuals. By blocking adenosine receptors (primarily A1 and A2 subtypes) on airway smooth muscle and inflammatory cells, this compound can counteract the bronchoconstrictive effects of adenosine.[5][10]

The antagonism of adenosine receptors is considered a secondary but contributory mechanism to the overall therapeutic effect of methylxanthines in respiratory diseases.[11][12]

Anti-Inflammatory and Immunomodulatory Effects

Beyond its direct bronchodilatory actions, there is growing evidence that theophylline and related compounds possess anti-inflammatory and immunomodulatory properties.[13][14][15][16] These effects are thought to be mediated, at least in part, by PDE inhibition in inflammatory cells.[16] By increasing intracellular cAMP levels in cells such as mast cells, eosinophils, and T-lymphocytes, theophylline can inhibit the release of inflammatory mediators and modulate immune cell function.[16][17] Low-dose theophylline has been shown to reduce the number of inflammatory cells in the airways of asthmatic patients.[18][19] While less studied specifically for this compound, its structural and pharmacological similarity to theophylline suggests it may share some of these anti-inflammatory properties.

etamiphylline_anti_inflammatory cluster_mechanisms Molecular Mechanisms cluster_cellular_effects Cellular Effects PDE_Inhibition PDE Inhibition Mediator_Release ↓ Inflammatory Mediator Release PDE_Inhibition->Mediator_Release Immune_Modulation Immunomodulation PDE_Inhibition->Immune_Modulation Adenosine_Antagonism Adenosine Receptor Antagonism Adenosine_Antagonism->Mediator_Release Anti_Inflammatory_Effect Anti-Inflammatory Effect Mediator_Release->Anti_Inflammatory_Effect Immune_Modulation->Anti_Inflammatory_Effect caption Figure 2. Potential Anti-Inflammatory Pathways of this compound.

Figure 2: Potential Anti-Inflammatory Pathways of this compound.

Experimental Protocols for Mechanistic Elucidation

To further investigate the precise mechanism of action of this compound, a series of well-defined experimental protocols are essential.

In Vitro Phosphodiesterase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against a panel of PDE isoenzymes.

Methodology:

  • Enzyme Source: Recombinant human PDE isoenzymes (PDE1-11).

  • Substrate: Fluorescently labeled cAMP or cGMP.

  • Assay Principle: A fluorescence polarization-based assay that measures the conversion of the fluorescent cyclic nucleotide substrate to its corresponding monophosphate by the PDE enzyme.

  • Procedure: a. Prepare serial dilutions of this compound. b. Incubate the PDE enzyme, fluorescent substrate, and this compound at various concentrations in a 384-well plate. c. After a defined incubation period, add a binding reagent that specifically binds to the fluorescent monophosphate product. d. Measure fluorescence polarization using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition at each this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Isolated Guinea Pig Tracheal Ring Assay for Bronchodilation

Objective: To evaluate the relaxant effect of this compound on pre-contracted airway smooth muscle.

Methodology:

  • Tissue Preparation: Isolate tracheal rings from male Dunkin-Hartley guinea pigs.

  • Organ Bath Setup: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Contraction Induction: Induce a submaximal contraction of the tracheal rings with histamine (1 µM).

  • Drug Administration: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Measurement: Record the isometric tension of the tracheal rings using a force transducer.

  • Data Analysis: Express the relaxation as a percentage of the histamine-induced contraction and plot a concentration-response curve to determine the EC50 value.

experimental_workflow Start Start: Isolate Guinea Pig Tracheal Rings Mount Mount in Organ Bath Start->Mount Contract Induce Contraction (e.g., Histamine) Mount->Contract Add_Drug Add Cumulative Concentrations of This compound Contract->Add_Drug Measure Measure Isometric Tension Add_Drug->Measure Analyze Data Analysis: Concentration-Response Curve Measure->Analyze End End: Determine EC₅₀ Analyze->End caption Figure 3. Experimental Workflow for Tracheal Ring Assay.

Figure 3: Experimental Workflow for Tracheal Ring Assay.

Comparative Pharmacology with Theophylline

While this compound shares its core mechanisms with theophylline, subtle differences in their pharmacological profiles may have clinical implications. Theophylline has a narrow therapeutic window and is associated with a range of adverse effects, which has led to the development of safer alternatives.[20][21] The structural modifications in this compound may alter its binding affinity for different PDE isoenzymes and adenosine receptor subtypes, potentially leading to a more favorable safety profile. Further comparative studies are necessary to fully elucidate these differences.

Table 1: Comparative Properties of this compound and Theophylline

FeatureThis compoundTheophylline
Primary Mechanism Non-selective PDE inhibitorNon-selective PDE inhibitor
Secondary Mechanism Adenosine receptor antagonistAdenosine receptor antagonist
Diuretic Effect WeakPronounced
Therapeutic Window Potentially wider (less data)Narrow

Conclusion and Future Directions

This compound exerts its effects in respiratory diseases primarily through the non-selective inhibition of phosphodiesterases, leading to bronchodilation. Its role as an adenosine receptor antagonist and its potential anti-inflammatory properties further contribute to its therapeutic profile. While its clinical efficacy has been debated, a thorough understanding of its mechanism of action is crucial for its appropriate use and for the development of novel xanthine-based therapeutics with improved efficacy and safety.

Future research should focus on:

  • Isoenzyme-Specific PDE Inhibition: Characterizing the inhibitory profile of this compound against the full panel of PDE isoenzymes to identify any selectivity that may contribute to its pharmacological profile.

  • In-depth Anti-inflammatory Studies: Investigating the specific effects of this compound on inflammatory cell function and mediator release in relevant preclinical models of respiratory disease.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing robust PK/PD models to better understand the concentration-effect relationship of this compound and to optimize dosing regimens.

By addressing these key areas, the scientific community can gain a more complete understanding of this compound's mechanism of action and its potential role in the modern management of respiratory diseases.

References

  • PubChem. (n.d.). Etamiphyllin. National Center for Biotechnology Information. Retrieved from [Link]

  • LITFL. (2020, July 19). Pharm 101: Theophylline. Retrieved from [Link]

  • Hansel, T. T., Tennant, R. C., Tan, A. J., Higgins, L. A., Neighbour, H., Erin, E. M., & Barnes, P. J. (2004). Theophylline: mechanism of action and use in asthma and chronic obstructive pulmonary disease. Drugs of today (Barcelona, Spain : 1998), 40(1), 55–69.
  • Wikipedia. (n.d.). Theophylline. Retrieved from [Link]

  • Mita, H., Shida, T., & Yui, Y. (1996). Anti-inflammatory effects of theophylline: modulation of cytokine production. Annals of allergy, asthma & immunology : official publication of the American College of Allergy, Asthma, & Immunology, 77(4), 334–338.
  • Sanders, K. M. (2023, May 1). Theophylline. In StatPearls.
  • Howarth, P. H., & Holgate, S. T. (1984). The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects. The Journal of pharmacology and experimental therapeutics, 229(2), 455–459.
  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Bergstrand, H. (1980). Phosphodiesterase inhibition and theophylline.
  • Giembycz, M. A., & Belvisi, M. G. (1995). The role of theophylline and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs.
  • Cushley, M. J., Tattersfield, A. E., & Holgate, S. T. (1984). Specific antagonism of adenosine-induced bronchoconstriction in asthma by oral theophylline. The Journal of allergy and clinical immunology, 73(5 Pt 1), 650–656.
  • PubChem. (n.d.). This compound camsylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview of Methylxanthine as Adenosine Receptor Antagonists. Retrieved from [Link]

  • O'Neill, C., & Williams, M. (2019). Theophylline as a systemic anti-inflammatory agent: the need for its revival as a possible adjunctive treatment for “inflammaging”.
  • Page, C. P. (2006). Are phosphodiesterase 4 inhibitors just more theophylline?. The Journal of allergy and clinical immunology, 117(6), 1257–1259.
  • Kanehara, M., Yokoyama, A., Tomoda, Y., Shiota, N., Iwamoto, H., Ishikawa, N., Taooka, Y., Haruta, Y., Hattori, N., & Kohno, N. (2008). Anti-inflammatory effects and clinical efficacy of theophylline and tulobuterol in mild-to-moderate chronic obstructive pulmonary disease. Pulmonary pharmacology & therapeutics, 21(6), 914–919.
  • The Catalyst University. (2021, April 29). Pulmonary Pharmacology [Part 1] | Sympathomimetics, Anti-muscarinics, & Methylxanthines [Video]. YouTube. [Link]

  • Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Nami, M. S. (2024). Effect of Cholinergic Receptor Antagonists on the Potentiation of the Effect of Adenosine Receptor Blockers in People with Bronchial Asthma. Biomedical and Pharmacology Journal, 17(2).
  • Sullivan, P., Bekir, S., Jaffar, Z., Page, C., Jeffery, P., & Costello, J. (1994). Anti-inflammatory effects of low-dose oral theophylline in atopic asthma. Lancet (London, England), 343(8905), 1006–1008.
  • Taylor & Francis. (n.d.). Adenosine receptor antagonist – Knowledge and References. Retrieved from [Link]

  • VET PHARMA 2. (2022, March 21). Bronchodilators: Methylxanthines | Module 20.2 (Student Output) [Video]. YouTube. [Link]

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  • Spicuzza, L., Di Maria, G., & Polosa, R. (2001). Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma. Clinical and experimental allergy : journal of the British Society for Allergy and Clinical Immunology, 31(11), 1673–1682.
  • Page, C. P., & Spina, D. (2016). Xanthines and Phosphodiesterase Inhibitors. In Pharmacology and Therapeutics of Asthma and COPD (pp. 1-21). Springer.

Sources

The Pharmacological Profile of Etamiphylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etamiphylline, a synthetic xanthine derivative structurally related to theophylline, was initially developed as a potential treatment for asthma.[1][2] Despite its intended use as a bronchodilator, clinical evidence in humans has demonstrated limited to no efficacy.[2] However, it has found a niche in veterinary medicine as a cardiac and respiratory stimulant.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, delving into its mechanism of action, pharmacodynamics, pharmacokinetics, and safety considerations. Drawing upon the well-established pharmacology of theophylline as a comparator, this document aims to offer valuable insights for researchers and drug development professionals.

Chemical and Physical Properties

This compound, chemically known as 7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, is a derivative of theophylline.[1] The addition of a diethylaminoethyl group at the 7-position modifies its physicochemical and pharmacological properties compared to its parent compound.

PropertyValueSource
Molecular Formula C13H21N5O2[1]
Molecular Weight 279.34 g/mol [1]
CAS Number 314-35-2[5]
Physical Description Solid[1]
Melting Point 75 °C[1]
Synonyms Etamiphyllin, Millophylline, Camphophyline[1]

Mechanism of Action

The precise mechanism of action of this compound has not been definitively elucidated, but it is widely understood to share pharmacological properties with other xanthine derivatives like theophylline.[6] The primary proposed mechanisms involve the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.

Phosphodiesterase (PDE) Inhibition

Methylxanthines are non-selective inhibitors of PDE enzymes.[7] By inhibiting PDEs, particularly PDE3 and PDE4, this compound is thought to increase intracellular concentrations of cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells. This leads to the activation of protein kinase A (PKA), which in turn phosphorylates various target proteins, ultimately resulting in smooth muscle relaxation and bronchodilation.[7]

cluster_cell Airway Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA ATP ATP ATP->cAMP Adenylate Cyclase PKA_active Protein Kinase A (PKA) (Active) PKA->PKA_active Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Smooth_Muscle_Relaxation

Figure 1: Proposed mechanism of this compound via phosphodiesterase inhibition.
Adenosine Receptor Antagonism

Xanthines are also known to be non-selective antagonists of adenosine receptors (A1, A2A, A2B, and A3).[8] Adenosine can cause bronchoconstriction in asthmatic patients. By blocking these receptors, this compound may counteract adenosine-induced bronchoconstriction. However, this antagonism is also associated with some of the adverse effects of xanthines, such as cardiac stimulation and central nervous system (CNS) effects.

cluster_cell Airway Smooth Muscle Cell This compound This compound Adenosine_Receptor Adenosine Receptor This compound->Adenosine_Receptor Antagonizes Bronchoconstriction Bronchoconstriction Adenosine_Receptor->Bronchoconstriction Adenosine Adenosine Adenosine->Adenosine_Receptor Activates

Figure 2: Proposed mechanism of this compound via adenosine receptor antagonism.

Pharmacodynamics

The pharmacodynamic effects of this compound are consistent with its classification as a xanthine derivative.

  • Respiratory System: The primary intended effect is bronchodilation through relaxation of airway smooth muscle.[6] However, clinical studies in asthmatic children have shown that the bronchodilator effect of oral this compound is weak and not significantly different from placebo.[3] It also acts as a respiratory stimulant.[3][4]

  • Cardiovascular System: this compound exhibits cardiac stimulant properties.[3][4] This is likely due to a combination of PDE inhibition in cardiac muscle and adenosine receptor antagonism, leading to increased heart rate and contractility.

  • Central Nervous System (CNS): As a CNS stimulant, this compound can cause effects such as restlessness.[3]

  • Renal System: Compared to theophylline, this compound has a weak diuretic effect.[6]

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans are limited. However, studies in animals provide some insights into its absorption, distribution, metabolism, and excretion.

Absorption

This compound is used in veterinary medicine in oral and injectable forms, suggesting it is absorbed from the gastrointestinal tract and parenteral sites.[3][4]

Distribution

As a xanthine derivative, this compound is expected to distribute throughout the body.

Metabolism

The metabolism of this compound involves N-deethylation, leading to the formation of desethylthis compound as a major metabolite observed in the urine and plasma of horses.[9] The metabolism of xanthines like theophylline is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, particularly CYP1A2.[10][11] It is plausible that this compound follows a similar metabolic pathway.

Excretion

Metabolites of this compound are excreted in the urine.[9]

Table 2: Comparative Pharmacokinetic Parameters of Theophylline in Different Animal Species

SpeciesRouteT 1/2 (hours)Vd (L/kg)Bioavailability (%)Source
Dog IV5.70.82-[12]
Oral--91[12]
Horse IV15-170.85-0.90-[13]
Intragastric--Rapid and complete[13]
Chicken IV13.10.87-[14]
Oral11.650.9783.1[14]

This table provides data for theophylline, which can be used as a reference for the expected pharmacokinetic profile of this compound.

Therapeutic Use

Human Medicine

This compound was developed for the treatment of asthma and other obstructive airway diseases.[1][2] However, its clinical efficacy as a bronchodilator in humans has been found to be poor.[2]

Veterinary Medicine

This compound camsylate is used in veterinary practice for the treatment of cardiac and respiratory distress in various species, including neonatal lambs and calves.[3][4] It is administered orally as a gel.[3]

Table 3: Veterinary Dosage of this compound Camsylate Oral Gel

AnimalIndicationDosageAdministration NotesSource
Lambs Neonatal weakness1 unit dose (140 mg)A second dose may be given 3-4 hours later. Lambs over 2.5 kg may require 2 unit doses.[3]
Calves Neonatal weakness5 unit doses (700 mg)A further 5 units may be given 3-4 hours later if required.[3]

Safety and Adverse Effects

  • Central Nervous System: Restlessness, excitement, and in severe cases, convulsions.[3]

  • Cardiovascular System: Increased heart rate and potential for arrhythmias.[3]

  • Gastrointestinal System: Nausea and vomiting.

It is important to note that the salt form, this compound camsylate, is reported to be less irritating to the gastrointestinal tract than theophylline.[6]

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on different PDE isoforms.

Methodology:

  • Enzyme Source: Recombinant human PDE isoforms (e.g., PDE1-11) are used.

  • Substrate: A fluorescently labeled cAMP or cGMP substrate is used.

  • Assay Principle: In the absence of an inhibitor, PDE hydrolyzes the substrate, resulting in a loss of fluorescence. In the presence of an inhibitor like this compound, PDE activity is reduced, and the fluorescent signal is preserved.

  • Procedure:

    • A series of dilutions of this compound are prepared.

    • The drug dilutions are incubated with the specific PDE isoform and the fluorescent substrate.

    • The fluorescence is measured over time using a plate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.[15]

Start Prepare Drug Dilutions Incubate Incubate Drug, PDE Enzyme, and Fluorescent Substrate Start->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Calculate IC50 Measure->Analyze

Figure 3: Workflow for a phosphodiesterase inhibition assay.
Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for different adenosine receptor subtypes.

Methodology:

  • Receptor Source: Cell membranes from cell lines stably expressing a specific human adenosine receptor subtype (e.g., A1, A2A, A2B, A3) are used.

  • Radioligand: A radiolabeled ligand with high affinity and selectivity for the receptor subtype of interest is used (e.g., [3H]DPCPX for A1 receptors).

  • Assay Principle: This is a competitive binding assay where this compound competes with the radioligand for binding to the receptor.

  • Procedure:

    • A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC50 value is determined, which is the concentration of this compound that displaces 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Start Prepare Drug Dilutions Incubate Incubate Drug, Radioligand, and Receptor Membranes Start->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Analyze Calculate Ki Quantify->Analyze

Figure 4: Workflow for an adenosine receptor binding assay.

Conclusion

This compound is a xanthine derivative with a pharmacological profile similar to theophylline, characterized by phosphodiesterase inhibition and adenosine receptor antagonism. While its intended use as a bronchodilator in humans has been met with limited success, it has found a therapeutic role in veterinary medicine as a cardiorespiratory stimulant. Further research to quantify its specific interactions with PDE isoforms and adenosine receptor subtypes would provide a more complete understanding of its pharmacological profile and could inform the development of more selective and efficacious xanthine derivatives.

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Preamble: A Modern Examination of a Classic Xanthine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Core Bronchodilator Role of Etamiphylline

For Researchers, Scientists, and Drug Development Professionals

In the landscape of respiratory therapeutics, the xanthine derivatives represent a foundational class of bronchodilators. While newer, more targeted therapies have emerged, a comprehensive understanding of established molecules like this compound is critical for both optimizing current therapeutic strategies and informing future drug discovery. This technical guide, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It aims to provide a deep, mechanistic understanding of this compound's action, grounded in experimental evidence and practical application. The structure of this document is fluid, designed to logically unfold the story of this compound as a bronchodilator, from its molecular interactions to its clinical implications. Every protocol and pathway is presented with an emphasis on the "why," ensuring a robust and applicable understanding for the discerning scientific audience.

The Challenge of Bronchoconstriction and the Xanthine Solution

Obstructive airway diseases, principally asthma and chronic obstructive pulmonary disease (COPD), are characterized by the reversible or partially reversible narrowing of the bronchioles. This phenomenon, termed bronchoconstriction, is driven by the contraction of airway smooth muscle, often exacerbated by underlying inflammation and mucus production. The therapeutic goal of a bronchodilator is to counteract this constriction, thereby restoring airflow and alleviating symptoms.

The xanthines, a class of purine alkaloids, have been a mainstay in the treatment of these conditions for decades. Their utility stems from a multifaceted mechanism of action that not only induces smooth muscle relaxation but also confers a degree of anti-inflammatory and immunomodulatory effects.

This compound: A Theophylline Analogue with a Distinct Profile

This compound is a synthetic derivative of theophylline, with a chemical structure of 7-(2-diethylaminoethyl)theophylline. This modification at the N7 position of the xanthine core is designed to alter its physicochemical and pharmacokinetic properties, with the goal of improving its therapeutic window compared to the parent compound, theophylline. A key distinction is that this compound does not metabolize to theophylline in the body.

The Dual-Pronged Mechanism of Bronchodilation

The bronchodilator effects of this compound are primarily attributed to two key molecular actions:

  • Non-selective Phosphodiesterase (PDE) Inhibition: this compound, like other methylxanthines, inhibits a range of phosphodiesterase enzymes. By doing so, it prevents the breakdown of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in these second messengers leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade ultimately results in the sequestration of intracellular calcium and the relaxation of airway smooth muscle, leading to bronchodilation.[1][2]

  • Adenosine Receptor Antagonism: this compound also functions as a non-selective antagonist of adenosine receptors. Adenosine, when released in the airways, can promote bronchoconstriction. By blocking these receptors, this compound mitigates this effect, contributing to its overall bronchodilator profile.[2]

Etamiphylline_Mechanism_of_Action cluster_membrane Airway Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space Adenosine_Receptor Adenosine Receptor Bronchoconstriction Bronchoconstriction Adenosine_Receptor->Bronchoconstriction Induces This compound This compound This compound->Adenosine_Receptor Antagonizes PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades Bronchodilation Bronchodilation cAMP->Bronchodilation Promotes Adenosine Adenosine Adenosine->Adenosine_Receptor Activates

Caption: Dual mechanism of this compound leading to bronchodilation.

Preclinical Assessment of Bronchodilator Potential

A rigorous preclinical evaluation is fundamental to characterizing the bronchodilator activity of a compound like this compound. This involves a tiered approach, typically progressing from in vitro to in vivo models.

In Vitro Evaluation: The Isolated Organ Bath

The isolated organ bath provides a direct measure of a drug's effect on airway smooth muscle contractility, devoid of systemic influences.

Experimental Protocol: Guinea Pig Tracheal Ring Assay

  • Tissue Harvest: A male Dunkin-Hartley guinea pig (250-350 g) is euthanized via an approved method. The trachea is immediately excised and placed in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

  • Preparation: The trachea is cleaned of connective tissue and cut into 2-3 mm wide rings.

  • Mounting: Each ring is suspended between two L-shaped stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2/5% CO2. The lower hook is fixed, and the upper hook is connected to an isometric force transducer.

  • Equilibration: The tracheal rings are equilibrated for 60 minutes under a resting tension of 1.0 g, with buffer changes every 15 minutes.

  • Contraction Induction: A contractile agent, such as histamine (10⁻⁵ M) or methacholine (10⁻⁶ M), is added to induce a sustained contraction.

  • Drug Administration: Once a stable contractile plateau is reached, cumulative concentrations of this compound are added to the bath.

  • Data Analysis: The relaxation response is measured as a percentage reversal of the induced contraction. A concentration-response curve is constructed to determine the EC₅₀ (effective concentration for 50% relaxation).

Rationale for Methodological Choices:

  • Guinea Pig Trachea: This tissue is a well-validated and sensitive model for studying bronchodilator and bronchoconstrictor agents.

  • Krebs-Henseleit Buffer: This physiological salt solution maintains the viability and physiological responsiveness of the isolated tissue.

  • Histamine/Methacholine: These agonists induce smooth muscle contraction through distinct receptor pathways, providing a comprehensive assessment of the test compound's functional antagonism.

  • Cumulative Dosing: This approach is efficient for generating a full concentration-response relationship from a single tissue preparation.

In_Vitro_Bronchodilator_Assay_Workflow Start Start Tissue_Harvest Trachea Harvest (Guinea Pig) Start->Tissue_Harvest Ring_Preparation Prepare Tracheal Rings Tissue_Harvest->Ring_Preparation Mounting Mount in Organ Bath Ring_Preparation->Mounting Equilibration Equilibration (60 min, 1g tension) Mounting->Equilibration Contraction Induce Contraction (Histamine/Methacholine) Equilibration->Contraction Drug_Addition Add Cumulative Concentrations of this compound Contraction->Drug_Addition Data_Recording Record Relaxation Response Drug_Addition->Data_Recording Data_Analysis Calculate EC₅₀ Data_Recording->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for the in vitro assessment of bronchodilator agents.

In Vivo Corroboration: Models of Bronchial Challenge

In vivo studies are essential to understand a drug's efficacy in a complete physiological system, accounting for its absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocol: Histamine-Induced Bronchoconstriction in Anesthetized Guinea Pigs

  • Animal Preparation: Male guinea pigs (300-400 g) are anesthetized, and the trachea is cannulated for artificial ventilation. The jugular vein is cannulated for intravenous drug administration.

  • Measurement of Bronchoconstriction: Airway resistance is measured using a whole-body plethysmograph or by monitoring changes in intratracheal pressure.

  • Drug Administration: this compound or vehicle is administered intravenously or via the desired clinical route (e.g., oral gavage) at various doses.

  • Bronchial Challenge: A bolus of a bronchoconstricting agent, such as histamine, is administered intravenously to induce a rapid and transient increase in airway resistance.

  • Data Analysis: The protective effect of this compound is quantified as the percentage inhibition of the histamine-induced bronchoconstriction compared to the vehicle-treated control group.

Clinical Pharmacology of this compound

The clinical utility of this compound is dictated by its pharmacokinetic and pharmacodynamic profile in humans. While specific pharmacokinetic data for this compound is sparse in the literature, data from the structurally similar N-7 substituted theophylline derivative, etofylline, can provide valuable insights. It is crucial to note that this is an extrapolation and dedicated studies on this compound are warranted.

Table 1: Pharmacokinetic Parameters of Etofylline (as a proxy for this compound)

ParameterValueImplication for Therapeutic Use
Bioavailability (Oral) ~80%[3]Suggests good absorption from the gastrointestinal tract, making oral administration viable.
Time to Peak Plasma Concentration (Tmax) Not explicitly stated for etofylline, but rapid absorption is noted.A rapid onset of action would be expected.
Elimination Half-life (t₁/₂) 4.1 hours[3]Indicates a relatively short duration of action, likely necessitating multiple daily doses to maintain therapeutic concentrations.
Metabolism Primarily hepatic, similar to other xanthines.[4]Potential for drug-drug interactions with inhibitors or inducers of hepatic enzymes.
Excretion Approximately 20% excreted unchanged in the urine.[3]Renal function may influence the clearance of the drug.

Clinical Efficacy and Safety Considerations

The clinical data on the efficacy of this compound is somewhat limited. A comparative study in asthmatic children suggested that orally administered this compound is a weaker bronchodilator than theophylline at the same dose.[5] In this double-blind, randomized trial, theophylline produced a significantly greater improvement in FEV1 at one, two, and four hours post-dose compared to both this compound and placebo, between which no significant difference was observed.[5]

The safety profile of this compound is expected to be similar to that of other xanthine derivatives. Common adverse effects include gastrointestinal upset, headache, and insomnia. At higher concentrations, more severe toxicities such as cardiac arrhythmias and seizures can occur. This underscores the importance of careful dose titration and patient monitoring.

Concluding Remarks and Future Research Imperatives

This compound represents a molecule of interest within the broader class of xanthine bronchodilators. Its dual mechanism of action, targeting both phosphodiesterase and adenosine receptors, provides a sound theoretical basis for its use in obstructive airway diseases. However, the available clinical evidence suggests it may be a less potent bronchodilator than its parent compound, theophylline.

For drug development professionals, the key takeaway is the critical need for further research to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound. Definitive studies are required to establish its bioavailability, half-life, and metabolic pathways in humans. Furthermore, well-designed clinical trials are necessary to ascertain its therapeutic efficacy and safety in both asthma and COPD, and to identify patient populations that may derive the most benefit from its use, potentially in combination with other respiratory medications. The exploration of its anti-inflammatory properties, a known characteristic of xanthines, also warrants further investigation.

References

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An In-Depth Technical Guide to the Identification of Etamiphylline Metabolites in Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Metabolic Fate of Etamiphylline

In the landscape of preclinical drug development, a thorough understanding of a compound's metabolic fate is not merely a regulatory checkpoint but a critical step in elucidating its comprehensive pharmacological and toxicological profile.[1] this compound, a xanthine derivative structurally related to theophylline, presents a unique case for metabolic investigation. While its primary pharmacological activity as a bronchodilator has been explored, a detailed map of its biotransformation is essential for predicting its efficacy, potential drug-drug interactions, and safety profile in humans.[1][2] This guide provides a comprehensive, technically-grounded framework for the identification and characterization of this compound metabolites in preclinical settings. We will delve into the strategic design of both in vitro and in vivo studies, detailed analytical methodologies, and the logical underpinnings of each experimental choice, equipping researchers with the knowledge to navigate this critical aspect of drug development with scientific rigor.

The Metabolic Landscape of this compound: Predicted and Known Pathways

This compound's structure, featuring a theophylline core with a diethylaminoethyl substituent at the N7 position, provides a logical starting point for predicting its metabolic pathways.[3] Drawing parallels with the well-documented metabolism of theophylline, we can anticipate several key biotransformations.[4]

Predicted Metabolic Pathways

The primary sites for metabolic attack on the this compound molecule are the N-alkyl side chains and the xanthine ring system. The predicted pathways include:

  • Phase I Reactions:

    • N-Dealkylation: The removal of one or both ethyl groups from the diethylaminoethyl side chain is a highly probable metabolic route, catalyzed by cytochrome P450 (CYP) enzymes.[5][6] This would lead to the formation of N-desethylethyl-etamiphylline and N,N-didesethyl-etamiphylline.

    • N-Oxidation: The tertiary amine in the diethylaminoethyl side chain is susceptible to N-oxidation, forming an N-oxide metabolite.[1]

    • Hydroxylation: The xanthine ring and the ethyl groups of the side chain could undergo hydroxylation, also mediated by CYP enzymes.

    • Demethylation: Similar to theophylline, demethylation of the methyl groups on the xanthine ring (at N1 and N3 positions) is a potential pathway.[4]

  • Phase II Reactions:

    • Glucuronidation: Hydroxylated metabolites can undergo conjugation with glucuronic acid, a common detoxification pathway to increase water solubility and facilitate excretion.

Known Metabolites of this compound

Preclinical studies in animal models have confirmed some of these predicted pathways. Research in greyhounds and horses has identified the following metabolites:

  • N-desethylthis compound: Formed via N-deethylation of the side chain.

  • This compound-N-oxide: Resulting from the N-oxidation of the tertiary amine on the side chain.[7]

  • A Demethylated Metabolite: Indicating that demethylation of the xanthine core occurs.

  • A Simultaneous N-deethylated and Demethylated Metabolite: A product of multiple metabolic steps.

The following diagram illustrates the predicted and known metabolic pathways of this compound.

Etamiphylline_Metabolism This compound This compound N_desethyl N-desethylthis compound (Known) This compound->N_desethyl N-Deethylation (CYP450) N_oxide This compound-N-oxide (Known) This compound->N_oxide N-Oxidation Demethylated Demethylated this compound (Known) This compound->Demethylated Demethylation (CYP450) Hydroxylated Hydroxylated Metabolites (Predicted) This compound->Hydroxylated Hydroxylation (CYP450) Deethyl_demethyl N-desethyl-demethyl-etamiphylline (Known) N_desethyl->Deethyl_demethyl Demethylation Demethylated->Deethyl_demethyl N-Deethylation Glucuronide Glucuronide Conjugates (Predicted) Hydroxylated->Glucuronide Glucuronidation (UGTs)

Caption: Predicted and Known Metabolic Pathways of this compound.

In Vitro Metabolism Studies: A First Look at Biotransformation

In vitro metabolism studies are indispensable for early-stage metabolite profiling, providing a controlled environment to identify metabolic pathways and the enzymes involved.[8] The two most common systems are liver microsomes and hepatocytes.

Liver Microsomes Stability Assay

Liver microsomes are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs.[9] They are a cost-effective tool for assessing metabolic stability and identifying primary metabolites.

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Thaw pooled liver microsomes (from the relevant preclinical species, e.g., rat, dog) on ice.

  • Incubation:

    • In a microcentrifuge tube, combine the potassium phosphate buffer, the NADPH regenerating system, and the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound stock solution to achieve the desired final concentration (e.g., 1-10 µM).

    • Incubate the reaction mixture at 37°C in a shaking water bath.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[10]

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Hepatocyte Metabolism Assay

Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain both Phase I and Phase II enzymes, as well as transporters, providing a more complete picture of metabolic events.[11]

  • Hepatocyte Plating:

    • Thaw cryopreserved hepatocytes from the desired species according to the supplier's protocol.

    • Plate the hepatocytes in collagen-coated multi-well plates and allow them to attach and form a monolayer.

  • Incubation:

    • Prepare a dosing solution of this compound in a serum-free incubation medium.

    • Remove the plating medium from the hepatocytes and add the this compound dosing solution.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 1, 4, 8, and 24 hours), collect both the incubation medium and the cells.

    • To collect the medium, simply aspirate it from the well.

    • To collect the cells, lyse them with a suitable solvent (e.g., methanol or acetonitrile).

  • Sample Processing:

    • Process the medium and cell lysate samples separately by protein precipitation with a cold organic solvent containing an internal standard.

    • Centrifuge the samples and collect the supernatant for LC-MS/MS analysis.

The following diagram illustrates the general workflow for in vitro metabolite identification.

InVitro_Workflow cluster_incubation Incubation Microsomes Liver Microsomes + NADPH Quenching Quenching & Protein Precipitation Microsomes->Quenching Hepatocytes Hepatocytes Hepatocytes->Quenching This compound This compound This compound->Microsomes This compound->Hepatocytes Analysis LC-MS/MS Analysis Quenching->Analysis Data_Processing Data Processing & Metabolite ID Analysis->Data_Processing

Caption: General workflow for in vitro metabolite identification.

In Vivo Metabolism Studies: The Whole-System Perspective

In vivo studies in preclinical animal models are crucial for understanding the overall disposition of a drug and its metabolites in a complete biological system.[1] Rodents (rats, mice) and non-rodents (dogs, non-human primates) are commonly used models.[12]

Study Design and Dosing
  • Animal Model Selection: The choice of animal model should ideally be based on similarities in metabolic profiles to humans, if known from preliminary in vitro cross-species comparisons. Rats are a common initial choice due to their well-characterized physiology and handling.

  • Dosing Regimen: this compound can be administered via the intended clinical route (e.g., oral) or intravenously to assess absolute bioavailability. The dose should be relevant to the anticipated therapeutic range.

  • Sample Collection: Blood, urine, and feces are the primary matrices for metabolite analysis. Samples should be collected at multiple time points to capture the formation and elimination kinetics of the parent drug and its metabolites.

Sample Collection and Processing
  • Blood/Plasma: Collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma, which should be immediately frozen at -80°C until analysis.[13]

  • Urine and Feces: House animals in metabolic cages for the separate collection of urine and feces over specified intervals (e.g., 0-8h, 8-24h, 24-48h).[13] Homogenize feces with a suitable solvent before extraction.

The following diagram outlines the workflow for in vivo metabolite analysis.

InVivo_Workflow Dosing This compound Dosing (e.g., Rat) Sample_Collection Sample Collection (Plasma, Urine, Feces) Dosing->Sample_Collection Sample_Prep Sample Preparation (Extraction, Cleanup) Sample_Collection->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Metabolite_Profiling Metabolite Profiling & Structural Elucidation LC_MS_Analysis->Metabolite_Profiling

Sources

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Etamiphylline in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Etamiphylline in human plasma. The method employs a protein precipitation extraction procedure and isocratic reverse-phase chromatography with UV detection, providing a reliable and efficient workflow for pharmacokinetic studies. The entire method has been validated according to the principles outlined in the ICH M10 and EMA guidelines on bioanalytical method validation to ensure data integrity and regulatory compliance.[1][2][3][4]

Introduction: The Rationale for this compound Quantification

This compound, a xanthine derivative, functions as a bronchodilator and respiratory stimulant. Its therapeutic efficacy is directly related to its concentration in systemic circulation. Therefore, a validated bioanalytical method for quantifying this compound in plasma is crucial for pharmacokinetic profiling, dose-response studies, and bioequivalence assessments in clinical trials and therapeutic drug monitoring. The development of this method was guided by the need for a simple, rapid, and reproducible assay that can be readily implemented in a regulated bioanalytical laboratory.

The chosen approach—protein precipitation followed by reverse-phase HPLC—is predicated on its efficiency and cost-effectiveness. Protein precipitation is a straightforward technique for removing the bulk of plasma proteins, which can interfere with the analysis and damage the HPLC column.[5][6] Reverse-phase chromatography is ideally suited for separating moderately polar compounds like this compound from endogenous plasma components.

Materials and Methods

Reagents and Chemicals
  • This compound Reference Standard (≥98% purity)

  • Theophylline (Internal Standard, IS, ≥98% purity)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • Human Plasma (K2EDTA as anticoagulant)

  • Ultrapure Water

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis detector. The conditions provided below are optimized for the selective and sensitive detection of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase 20 mM Ammonium Acetate in Water: Acetonitrile (85:15 v/v), pH adjusted to 4.5 with Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 273 nm
Injection Volume 20 µL
Column Temperature 30°C
Internal Standard (IS) Theophylline (structurally similar, ensuring comparable extraction and chromatographic behavior)

Rationale for Choices: A C18 column is selected for its excellent retention and separation of xanthine derivatives. The mobile phase composition provides a balance of polarity to achieve a reasonable retention time and good peak shape for this compound. Ammonium acetate is a volatile buffer salt, making this method adaptable for future LC-MS/MS applications. Theophylline is an ideal internal standard due to its structural similarity to this compound, which helps to correct for variations in sample preparation and injection volume.[7]

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare separate 1 mg/mL stock solutions of this compound and Theophylline (IS) in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock with 50:50 methanol:water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC samples at concentrations ranging from 50 to 5000 ng/mL and QC samples at four levels:

    • LLOQ: Lower Limit of Quantification (50 ng/mL)

    • LQC: Low Quality Control (150 ng/mL)

    • MQC: Medium Quality Control (2000 ng/mL)

    • HQC: High Quality Control (4000 ng/mL)

  • Internal Standard Working Solution: Prepare a 10 µg/mL working solution of Theophylline in methanol.

Plasma Sample Preparation Protocol

The protein precipitation method is chosen for its speed and efficiency in removing high-abundance proteins.[5][6]

  • Pipette 200 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 10 µg/mL Theophylline (IS) working solution and vortex briefly.

  • Add 600 µL of cold acetonitrile to precipitate the plasma proteins. The organic solvent disrupts the hydration shell of the proteins, causing them to denature and precipitate.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an HPLC vial for injection.

G cluster_prep Sample Preparation Workflow plasma 200 µL Plasma Sample is Add 20 µL Internal Standard plasma->is ppt Add 600 µL Acetonitrile (Protein Precipitation) is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject

Caption: Plasma Protein Precipitation Workflow.

Bioanalytical Method Validation

The method was validated according to the ICH M10 Guideline on Bioanalytical Method Validation.[3][4] The objective of validation is to demonstrate that the method is suitable for its intended purpose.[4]

G Validation Full Method Validation Specificity Specificity Validation->Specificity No Interference Linearity Linearity Validation->Linearity r² ≥ 0.99 Accuracy Accuracy Validation->Accuracy ±15% (±20% at LLOQ) Precision Precision Validation->Precision ≤15% CV (≤20% at LLOQ) Recovery Recovery Validation->Recovery Consistent & Reproducible Stability Stability Validation->Stability Analyte Integrity Specificity->Validation Linearity->Validation Accuracy->Validation Precision->Validation Recovery->Validation Stability->Validation

Caption: Core Parameters of Bioanalytical Method Validation.

Specificity and Selectivity

Specificity was assessed by analyzing six different batches of blank human plasma. Each blank sample was processed through the extraction procedure and analyzed to ensure no endogenous components interfered with the peaks of this compound or the IS. The method is considered selective if the response of interfering peaks at the retention time of the analyte is less than 20% of the response of the LLOQ.[8]

Linearity and Calibration Curve

Linearity was evaluated by analyzing calibration curves on three separate days. The calibration curve, constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration, should have a correlation coefficient (r²) of 0.99 or greater. The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

Intra-day (within-run) and inter-day (between-run) accuracy and precision were determined by analyzing five replicates of the LLOQ, LQC, MQC, and HQC samples.[2]

  • Accuracy is expressed as the percentage of the mean calculated concentration to the nominal concentration. The mean concentration should be within ±15% of the nominal values, except for the LLOQ which should be within ±20%.[2]

  • Precision is expressed as the coefficient of variation (%CV). The %CV should not exceed 15% for QC samples, except for the LLOQ where it should not exceed 20%.[2]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ 50≤ 20.0%≤ 20.0%80.0% - 120.0%80.0% - 120.0%
LQC 150≤ 15.0%≤ 15.0%85.0% - 115.0%85.0% - 115.0%
MQC 2000≤ 15.0%≤ 15.0%85.0% - 115.0%85.0% - 115.0%
HQC 4000≤ 15.0%≤ 15.0%85.0% - 115.0%85.0% - 115.0%

Table 1: Acceptance Criteria for Accuracy and Precision.[1][2]

Recovery

The extraction recovery of this compound was determined by comparing the peak areas of extracted LQC, MQC, and HQC samples to the peak areas of unextracted standards of the same concentration. Recovery does not need to be 100%, but it should be consistent and reproducible.

Stability

The stability of this compound in human plasma was evaluated under various conditions to ensure that the sample handling and storage procedures do not impact the measured concentration. The mean concentration of the stability samples must be within ±15% of the nominal concentration.

  • Freeze-Thaw Stability: Assessed by analyzing LQC and HQC samples after three freeze-thaw cycles. Samples were frozen at -80°C and thawed at room temperature.[9]

  • Short-Term (Bench-Top) Stability: LQC and HQC samples were kept at room temperature for a duration that mimics the sample preparation time (e.g., 6 hours) before being processed and analyzed.

  • Long-Term Stability: LQC and HQC samples were stored at -80°C for an extended period (e.g., 30 days) and then analyzed.[7][10]

  • Post-Preparative (Autosampler) Stability: The stability of processed samples was assessed by keeping them in the autosampler at 4°C for 24 hours before injection.

Stability TestStorage ConditionDurationAcceptance Criteria (% Deviation from Nominal)
Freeze-Thaw-80°C to RT3 Cycles± 15%
Short-Term (Bench-Top)Room Temperature6 hours± 15%
Long-Term-80°C30 days± 15%
Post-Preparative4°C (Autosampler)24 hours± 15%

Table 2: Stability Assessment Protocol and Acceptance Criteria.

Conclusion

The HPLC-UV method described in this application note is simple, rapid, selective, and reliable for the quantification of this compound in human plasma. The validation results demonstrate that the method meets the stringent requirements for accuracy, precision, and stability set forth by international regulatory guidelines.[3][4] This validated method is well-suited for supporting clinical and pharmacokinetic studies of this compound.

References

  • Anthony C. Keech, et al. (2023). Optimised plasma sample preparation and LC-MS analysis to. ScienceOpen. Available at: [Link]

  • European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • K. L. L. K. L. L. Guan F, Uboh CE, Soma LR, Li X, You Y, Chen J, Liu Y. (2010). Identification of this compound and metabolites in equine plasma and urine by accurate mass and liquid chromatography/tandem mass spectrometry. Research Bank - Mad Barn. Available at: [Link]

  • Lesko LJ. (n.d.). Aminophylline bioavailability and the across-time stability of plasma theophylline levels. PubMed. Available at: [Link]

  • Uges DR, Bouma P, Oremus R. (n.d.). Stability of theophylline in serum, plasma, and saliva stored at different temperatures. PubMed. Available at: [Link]

  • Nirogi R, Kandikere V, Shukla M, Mudigonda K, Ajjala D. (n.d.). A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma. PubMed. Available at: [Link]

  • Pérez-Mañá C, Farssac E, Castells X, Muga R, Farré M. (2021). Critical Factors in Sample Collection and Preparation for Clinical Metabolomics of Underexplored Biological Specimens. PubMed Central. Available at: [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • Kim H, Lee S, Chae J, Kim D, Lee H, Lee J, Kim D. (2022). Eco-Friendly UPLC–MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats. MDPI. Available at: [Link]

  • N/A. (2025). Development and application of high throughput plasma stability assay for drug discovery. ResearchGate. Available at: [Link]

  • Nuvisan. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Nuvisan. Available at: [Link]

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  • N/A. (n.d.). A New RP-HPLC Method for Simultaneous Estimation of Etophylline and Theophylline in Tablets. N/A. Available at: [Link]

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  • N/A. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • ICH. (2022). bioanalytical method validation and study sample analysis m10. ICH. Available at: [Link]

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  • N/A. (n.d.). (PDF) Development and application of a thin‐film molecularly imprinted polymer for the measurement of mycophenolic acid in human plasma. ResearchGate. Available at: [Link]

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  • Al-Salman H. (2022). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. N/A. Available at: [Link]

  • El-Gindy A, El-Yazby F, Maher M. (2012). A new and simple HPLC method for determination of etamsylate in human plasma and its application to pharmacokinetic study in healthy adult male volunteers. PubMed Central. Available at: [Link]

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Sources

Quantitative Analysis of Etamiphylline and its Key Metabolites in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide and a detailed protocol for the sensitive and selective quantification of Etamiphylline and its primary metabolites using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound, a xanthine derivative used as a bronchodilator, undergoes metabolic transformation in the body.[1][2][3] Monitoring the parent drug and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological assessments in drug development. The methodology herein describes a robust workflow, including sample preparation from plasma, optimized chromatographic separation, and specific mass spectrometric detection, designed to meet the rigorous demands of regulated bioanalysis.

Introduction: The Rationale for Metabolite Detection

This compound, chemically 7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, is a synthetic xanthine compound structurally related to theophylline.[1][4] It is intended to function as a bronchodilator for respiratory ailments.[1][2][3] Unlike theophylline, this compound is a substituted derivative that does not release theophylline in vivo, meaning it possesses its own distinct pharmacokinetic profile.[5]

The metabolic fate of a drug is a critical determinant of its efficacy and safety profile. This compound is known to be metabolized through several pathways, primarily oxidation and N-deethylation.[1] The principal metabolic reactions include:

  • N-Oxidation: Formation of this compound-N-oxide.[1]

  • N-Deethylation: Sequential removal of the ethyl groups from the diethylaminoethyl side chain.[1]

Understanding the concentrations of these metabolites alongside the parent drug provides a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography-mass spectrometry (LC-MS) is the analytical cornerstone for such studies due to its unparalleled sensitivity and specificity, allowing for precise quantification of multiple analytes in complex biological fluids.[6][7][8]

Principle of the Method

This method employs a liquid-liquid extraction (LLE) procedure to isolate this compound and its metabolites from a plasma matrix. The extracted analytes are then separated using reversed-phase High-Performance Liquid Chromatography (HPLC).[9][10] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity. An appropriate internal standard (IS) is used to correct for variability during sample preparation and analysis.

Experimental Design & Protocols

Materials and Instrumentation

Reagents and Chemicals:

  • This compound reference standard (>98% purity)

  • This compound-N-oxide and N-desethyl-etamiphylline reference standards (if available; otherwise, characterization is based on mass shifts)

  • Theophylline-d6 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Ultrapure water

  • Control human plasma (K2-EDTA)

Instrumentation:

  • Liquid Chromatograph: UPLC or HPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6475, Sciex 7500).

  • Analytical Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm particle size, or equivalent.[11][12]

Step-by-Step Protocol: Sample Preparation (Liquid-Liquid Extraction)

The choice of LLE is based on its ability to efficiently extract analytes of moderate polarity like xanthines while leaving behind highly polar matrix components such as salts and proteins.

  • Aliquot Samples: Pipette 100 µL of plasma samples (standards, QCs, or unknowns) into 1.5 mL polypropylene microcentrifuge tubes.

  • Add Internal Standard: Spike each tube with 10 µL of the internal standard working solution (e.g., 1 µg/mL Theophylline-d6 in 50:50 methanol:water).

  • Vortex: Briefly vortex mix each tube for 10 seconds.

  • Add Extraction Solvent: Add 600 µL of Methyl tert-butyl ether (MTBE). The use of a water-immiscible organic solvent is the core of LLE.[13]

  • Vortex Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of analytes into the organic phase.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This step is critical for achieving a clean separation between the aqueous and organic layers.[13]

  • Supernatant Transfer: Carefully transfer the upper organic layer (~550 µL) to a new set of clean tubes, being careful not to disturb the protein pellet at the interface.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Final Vortex & Transfer: Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for injection.

Step-by-Step Protocol: LC-MS/MS Analysis

The chromatographic method is designed to separate the parent drug from its more polar metabolites. A C18 column is the standard choice for reversed-phase separation of xanthine derivatives.[9] Adding formic acid to the mobile phase promotes protonation of the analytes, enhancing signal intensity in positive ESI mode.[11][14]

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)[11][12]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40°C

| Gradient Elution | See Table 2 below |

Table 2: LC Gradient Program

Time (min) % Mobile Phase B
0.0 5
0.5 5
3.0 60
3.5 95
4.5 95
4.6 5

| 6.0 | 5 |

Table 3: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 4000 V

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 4: Optimized MRM Transitions for this compound and Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
This compound 280.2 86.1 50 25
280.2 207.1 50 15
This compound-N-oxide 296.2 86.1 50 30
N-desethyl-etamiphylline 252.2 180.1 50 20

| Theophylline-d6 (IS) | 187.1 | 128.1 | 50 | 22 |

Causality Note: The precursor ion selected is the protonated molecule [M+H]+. Product ions are chosen based on stability and specificity. For this compound, the m/z 86.1 fragment corresponds to the diethylamino side chain, providing structural confirmation. The m/z 207.1 fragment arises from the loss of this side chain. This dual-transition approach enhances confidence in analyte identification.

Visualization of Key Processes

Metabolic Pathway

The metabolic conversion of this compound primarily involves modifications to the N7 side chain.

Etamiphylline_Metabolism cluster_metabolites Primary Metabolites parent This compound (C13H21N5O2) m/z = 280.2 met1 This compound-N-oxide (C13H21N5O3) m/z = 296.2 parent->met1 Oxidation (CYP450) met2 N-desethyl-etamiphylline (C11H17N5O2) m/z = 252.2 parent->met2 N-Deethylation (CYP450)

Caption: Simplified metabolic pathway of this compound.

Experimental Workflow

The analytical process follows a systematic sequence from sample receipt to data reporting.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 1. Aliquot Plasma (100 µL) s2 2. Spike Internal Standard s1->s2 s3 3. Liquid-Liquid Extraction (MTBE) s2->s3 s4 4. Evaporate & Reconstitute s3->s4 a1 5. Inject onto UPLC-MS/MS System s4->a1 a2 6. Chromatographic Separation (C18) a1->a2 a3 7. MS/MS Detection (MRM Mode) a2->a3 d1 8. Peak Integration a3->d1 d2 9. Calibration Curve Generation d1->d2 d3 10. Quantify Unknowns & Report Results d2->d3

Caption: Bioanalytical workflow for this compound metabolite analysis.

Data Analysis & Method Performance

Data acquisition and processing are handled by the instrument's software (e.g., Agilent MassHunter, Sciex OS). A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically applied.

Table 5: Representative Method Validation Summary

Parameter This compound This compound-N-oxide N-desethyl-etamiphylline
Linear Range 0.5 - 500 ng/mL 0.5 - 500 ng/mL 0.5 - 500 ng/mL
Correlation (r²) > 0.995 > 0.995 > 0.995
Accuracy (%RE) Within ±15% Within ±15% Within ±15%
Precision (%CV) < 15% < 15% < 15%

| Extraction Recovery | > 85% | > 80% | > 85% |

Note: The values presented are typical targets for a validated bioanalytical method and should be established for each specific application.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust tool for the simultaneous quantification of this compound and its major metabolites in plasma. The protocol is designed for high-throughput analysis, making it suitable for supporting pharmacokinetic studies throughout the drug development pipeline. This self-validating system, which includes the use of an internal standard and quality controls, ensures the generation of trustworthy and reproducible data essential for regulatory submissions and clinical decision-making.

References

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  • Sharma, L., & Singh, C. (2020). Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography. International Journal of Drug Regulatory Affairs, 8(2), 27-32. Retrieved from [Link].

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  • Al-Salami, H., et al. (2021). Eco-Friendly UPLC–MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats. Molecules, 26(21), 6439. Retrieved from [Link].

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Application Notes and Protocols for the Preclinical Evaluation of Etamiphylline in Asthma Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating a Classic Xanthine in Modern Asthma Research

Etamiphylline, a methylxanthine derivative structurally related to theophylline, has historically been used as a bronchodilator for asthma.[1] Like other xanthines, its therapeutic effects are attributed to two primary mechanisms: non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[2] Inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), promoting smooth muscle relaxation and reducing inflammation.[3][4] Adenosine receptor antagonism also contributes to bronchodilation by blocking the bronchoconstrictor effects of adenosine.[3]

Despite its historical use, this compound's clinical efficacy has been debated, with some studies showing poor to absent effects.[1] However, with advancements in our understanding of asthma pathophysiology and the development of sophisticated preclinical models, there is a renewed opportunity to systematically evaluate the potential of this compound and its derivatives. Low-dose theophylline has demonstrated clinically relevant anti-inflammatory and immunomodulatory effects, suggesting that a nuanced investigation of this compound's properties is warranted.[3][4]

This guide provides a comprehensive framework for the preclinical evaluation of this compound in validated murine models of allergic asthma. We present detailed protocols for in vivo, ex vivo, and in vitro studies designed to thoroughly characterize its bronchodilatory, anti-inflammatory, and mechanistic properties.

The Scientific Rationale: A Multi-Faceted Approach to Preclinical Evaluation

A robust preclinical assessment of this compound requires a multi-pronged approach that investigates its effects on the cardinal features of asthma: airway hyperresponsiveness (AHR), airway inflammation, and airway remodeling. The experimental design proposed herein is structured to provide a comprehensive efficacy and mechanistic profile.

Core Experimental Strategy

Our proposed strategy involves a tiered approach, starting with in vivo efficacy studies in established murine models of allergic asthma, followed by ex vivo and in vitro assays to dissect the underlying mechanisms of action.

G cluster_0 In Vivo Efficacy Assessment cluster_1 Mechanistic & In Vitro Validation in_vivo_model Allergen-Induced Asthma Model (OVA or HDM) pharmacokinetics Pharmacokinetic Profiling in_vivo_model->pharmacokinetics Dose Rationale ahr_measurement Airway Hyperresponsiveness (Methacholine Challenge) in_vivo_model->ahr_measurement balf_analysis Bronchoalveolar Lavage Fluid (BALF) Analysis (Cell Counts, Cytokines) in_vivo_model->balf_analysis histology Lung Histology (Inflammation, Mucus Production) in_vivo_model->histology tracheal_rings Ex Vivo Tracheal Ring Relaxation Assay ahr_measurement->tracheal_rings Correlate in vivo & ex vivo effects mast_cell_degranulation In Vitro Mast Cell Degranulation Assay balf_analysis->mast_cell_degranulation Link cellular inflammation to mast cell activity pde_assay Phosphodiesterase Activity Assay tracheal_rings->pde_assay adenosine_receptor_binding Adenosine Receptor Binding Assay mast_cell_degranulation->adenosine_receptor_binding

Caption: High-level experimental workflow for this compound evaluation.

Pharmacokinetic Considerations: A Prerequisite for Meaningful In Vivo Studies

Recommended Pharmacokinetic Study Protocol in Mice
  • Animals: Male or female BALB/c mice, 8-10 weeks old.

  • Drug Administration:

    • Intravenous (IV) group: Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (PO) or Intraperitoneal (IP) group: Administer a single dose of this compound (e.g., 10-50 mg/kg) by oral gavage or intraperitoneal injection.

  • Blood Sampling: Collect serial blood samples (approximately 30-50 µL) at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Data Analysis: Use appropriate software to calculate PK parameters.

In Vivo Efficacy Evaluation: Murine Models of Allergic Asthma

The use of well-characterized murine models of allergic asthma is central to evaluating the in vivo efficacy of this compound. The Ovalbumin (OVA) and House Dust Mite (HDM) models are the most widely used and recapitulate key features of human asthma, including eosinophilic inflammation, mucus hypersecretion, and AHR.

Comparative Overview of Asthma Models
FeatureOvalbumin (OVA) ModelHouse Dust Mite (HDM) Model
Allergen Chicken egg albuminExtract from Dermatophagoides pteronyssinus
Relevance Well-established, highly reproducibleClinically relevant, as HDM is a major human allergen
Sensitization Typically requires an adjuvant (e.g., alum)Can be adjuvant-free
Key Features Robust eosinophilic inflammation, Th2 cytokine profile, AHREosinophilic and neutrophilic inflammation, airway remodeling
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice

This model is a gold standard for inducing a Th2-dominant allergic airway inflammation.

Materials:

  • 6-8 week old female BALB/c mice

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum) adjuvant

  • Sterile phosphate-buffered saline (PBS)

  • Ultrasonic nebulizer

Procedure:

  • Sensitization (Days 0 and 14):

    • Prepare a solution of 20 µg OVA and 2 mg alum in 200 µL of sterile PBS.

    • Administer 200 µL of the OVA/alum solution via intraperitoneal (IP) injection.

  • Challenge (Days 21, 22, and 23):

    • Prepare a 1% (w/v) solution of OVA in sterile PBS.

    • Place mice in a nebulization chamber and expose them to aerosolized 1% OVA for 30 minutes.

  • This compound Treatment:

    • Based on preliminary PK data, administer this compound (e.g., via IP injection or oral gavage) starting from day 20 until the end of the experiment. A vehicle control group and a positive control group (e.g., dexamethasone) should be included.

  • Endpoint Analysis (24-48 hours after the final challenge):

    • Measure airway hyperresponsiveness to methacholine.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

    • Harvest lungs for histological analysis.

Key Efficacy Endpoints and Protocols

Airway Hyperresponsiveness (AHR) Measurement

AHR is a hallmark of asthma and can be assessed in vivo by measuring the bronchoconstrictive response to an inhaled agonist like methacholine.

Protocol 2: Invasive Measurement of Airway Resistance

  • Anesthetize the mouse and perform a tracheostomy.

  • Insert a cannula into the trachea and connect the mouse to a small animal ventilator.

  • Measure baseline airway mechanics.

  • Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).

  • Record changes in lung resistance (RL) and dynamic compliance (Cdyn) after each methacholine dose.

Bronchoalveolar Lavage Fluid (BALF) Analysis

BALF analysis provides a quantitative measure of airway inflammation.

Protocol 3: BALF Collection and Cell Analysis

  • Euthanize the mouse and cannulate the trachea.

  • Instill and aspirate 1 mL of ice-cold PBS into the lungs three times.

  • Pool the recovered fluid (BALF).

  • Centrifuge the BALF to pellet the cells.

  • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with Diff-Quik for differential cell counting (macrophages, eosinophils, neutrophils, lymphocytes).

  • Store the BALF supernatant at -80°C for cytokine analysis.

Lung Histology

Histological examination of lung tissue allows for the qualitative and semi-quantitative assessment of inflammation and airway remodeling.

Protocol 4: Lung Tissue Processing and Staining

  • Perfuse the lungs with PBS and then inflate and fix with 10% neutral buffered formalin.

  • Embed the fixed lungs in paraffin and cut 5 µm sections.

  • Hematoxylin and Eosin (H&E) Staining: To assess peribronchial and perivascular inflammation.

  • Periodic Acid-Schiff (PAS) Staining: To visualize and quantify mucus-producing goblet cells.[6]

Cytokine Profiling

Measurement of Th2-associated cytokines in BALF is critical for understanding the immunomodulatory effects of this compound.

Protocol 5: ELISA for IL-4, IL-5, and IL-13 in BALF

  • Use commercially available ELISA kits for murine IL-4, IL-5, and IL-13.

  • Follow the manufacturer's instructions to measure cytokine concentrations in the BALF supernatant.[7][8]

Mechanistic Studies: Ex Vivo and In Vitro Assays

These assays provide direct evidence of this compound's effects on airway smooth muscle and inflammatory cells.

Protocol 6: Ex Vivo Tracheal Ring Relaxation Assay

This assay directly measures the bronchodilatory effect of this compound on airway smooth muscle.

  • Euthanize a naive mouse or guinea pig and dissect the trachea.

  • Cut the trachea into 2-3 mm wide rings.

  • Mount the rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Pre-contract the tracheal rings with a bronchoconstrictor agent (e.g., methacholine or histamine).

  • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

  • Record the relaxation response as a percentage of the pre-contraction tension. A known bronchodilator like theophylline should be used as a positive control.

G cluster_0 Dual Mechanism of Action cluster_1 Cellular Consequences cluster_2 Physiological Outcomes This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Antagonism cAMP ↑ cAMP PDE->cAMP AdenosineEffect Blockade of Adenosine-induced Bronchoconstriction AdenosineReceptor->AdenosineEffect PKA Protein Kinase A (PKA) Activation cAMP->PKA InflammatoryMediators ↓ Inflammatory Mediator Release cAMP->InflammatoryMediators Ca2 ↓ Intracellular Ca2+ PKA->Ca2 MLCK Myosin Light Chain Kinase (MLCK) Inhibition PKA->MLCK Bronchodilation Bronchodilation (Airway Smooth Muscle Relaxation) Ca2->Bronchodilation MLCK->Bronchodilation AntiInflammation Anti-inflammatory Effect InflammatoryMediators->AntiInflammation AdenosineEffect->Bronchodilation

Caption: Putative signaling pathway of this compound in airway cells.

Protocol 7: In Vitro Mast Cell Degranulation Assay

This assay assesses the ability of this compound to stabilize mast cells, a key inflammatory cell in asthma.

  • Culture a suitable mast cell line (e.g., RBL-2H3 cells).

  • Sensitize the cells with anti-DNP IgE.

  • Pre-incubate the cells with various concentrations of this compound.

  • Induce degranulation by challenging the cells with DNP-HSA.

  • Measure the release of β-hexosaminidase (a marker of degranulation) in the cell supernatant using a colorimetric assay.

Data Interpretation and Concluding Remarks

The comprehensive experimental design outlined in these application notes will enable a thorough evaluation of this compound's potential as an anti-asthmatic agent. A successful outcome would be the demonstration of significant and dose-dependent reductions in AHR, airway eosinophilia, mucus production, and Th2 cytokine levels in the in vivo models. These findings should be corroborated by potent bronchodilatory effects in the ex vivo tracheal ring assay and mast cell stabilizing properties in vitro.

Given the historical questions surrounding its efficacy, it is imperative that these studies are conducted with rigorous controls and a well-defined, pharmacokinetically-guided dosing strategy. The data generated will provide a robust preclinical package to support informed decisions on the further development of this compound or its analogs for the treatment of asthma.

References

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  • Ford, K. A., & Nickl, C. A. (2011). In vitro metabolism of imidacloprid and acetamiprid in rainbow trout and rat. Xenobiotica, 41(10), 849–856. [Link]

  • Li, X., Martínez-Lozano Sinues, P., & Zenobi, R. (2015). Drug Pharmacokinetics Determined by Real-Time Analysis of Mouse Breath. Angewandte Chemie International Edition, 54(28), 8204–8207. [Link]

  • Prior, M. J., & Bridgwater, L. C. (2019). The Pharmacokinetics of Medetomidine Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats. Animals, 9(10), 754. [Link]

  • Dr.Oracle. (2025, December 7). What is the recommended protocol for aminophylline (aminophylline) infusion in patients with severe asthma exacerbations or Chronic Obstructive Pulmonary Disease (COPD)?. Dr.Oracle. [Link]

  • de Cássia da Silveira e Sá, R., & de Oliveira, A. M. (2014). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 24(5), 505–517. [Link]

  • SCIREQ. (n.d.). Clinical Significance of Animal Models for Inhaled Pharmaceuticals and Biopharmaceuticals. SCIREQ. Retrieved January 23, 2026, from [Link]

  • Wieder, M. E., Brown, P. R., Grainger, L., & Teale, P. (2010). Identification of this compound and metabolites in equine plasma and urine by accurate mass and liquid chromatography/tandem mass spectrometry. Drug Testing and Analysis, 2(6), 271–277. [Link]

  • Guideline for Management of Acute Asthma In Children and Young People. (2021). Ashford and St. Peter's Hospitals NHS Foundation Trust. [Link]

  • Green, T. (1990). Changes in metabolism during toxicity tests. Human & Experimental Toxicology, 9(5), 337–340. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Li, J. (2022). The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis. Molecules, 27(13), 4242. [Link]

  • Patel, M. B., & Sathiyanarayanan, L. (2017). Bronchodilatory effect of Myxopyrum serratulum in animal model. Bangladesh Journal of Pharmacology, 12(1), 79–83. [Link]

  • Theophylline Dosage. (2025, July 25). Drugs.com. Retrieved January 23, 2026, from [Link]

  • Muraki, M., Wada, S., Ohno, T., Hanada, S., Sawaguchi, H., Iwanaga, T., Kume, H., & Tohda, Y. (2014). Effects of inhaled aminophylline on airway constriction and inflammation in ovalbumin-sensitized guinea pigs. Journal of Asthma, 51(1), 101–107. [Link]

  • Mizuta, K., Hashimoto, H., & Collins, V. J. (1994). Differential bronchodilatory effects of terbutaline, diltiazem, and aminophylline in canine intraparenchymal airways. Anesthesiology, 80(6), 1269–1276. [Link]

  • Leblanc, A., & Kim, R. B. (2018). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (132), 57022. [Link]

  • Amponsah, S. K., Ofori-Kwakye, K., & Kukuia, K. K. E. (2019). Effect of aminophylline on the pharmacokinetics of amikacin in Sprague-Dawley rats. Journal of Infection in Developing Countries, 13(3), 260–264. [Link]

  • Representative slides of PAS-stained lungs: (A) control; (B) asthmatic;... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A current review on animal models of anti-asthmatic drugs screening. (2023). Frontiers in Pharmacology, 14, 1184842. [Link]

  • Theophylline. (2023). In StatPearls. StatPearls Publishing. [Link]

  • Ford, K. A., & Nickl, C. A. (2011). In vitro metabolism of imidacloprid and acetamiprid in rainbow trout and rat. Xenobiotica, 41(10), 849–856. [Link]

  • Li, X., Martínez-Lozano Sinues, P., & Zenobi, R. (2015). Drug Pharmacokinetics Determined by Real-Time Analysis of Mouse Breath. Angewandte Chemie International Edition, 54(28), 8204–8207. [Link]

  • Prior, M. J., & Bridgwater, L. C. (2019). The Pharmacokinetics of Medetomidine Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats. Animals, 9(10), 754. [Link]

  • Dr.Oracle. (2025, December 7). What is the recommended protocol for aminophylline (aminophylline) infusion in patients with severe asthma exacerbations or Chronic Obstructive Pulmonary Disease (COPD)?. Dr.Oracle. [Link]

  • de Cássia da Silveira e Sá, R., & de Oliveira, A. M. (2014). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 24(5), 505–517. [Link]

  • SCIREQ. (n.d.). Clinical Significance of Animal Models for Inhaled Pharmaceuticals and Biopharmaceuticals. SCIREQ. Retrieved January 23, 2026, from [Link]

  • Wieder, M. E., Brown, P. R., Grainger, L., & Teale, P. (2010). Identification of this compound and metabolites in equine plasma and urine by accurate mass and liquid chromatography/tandem mass spectrometry. Drug Testing and Analysis, 2(6), 271–277. [Link]

  • Guideline for Management of Acute Asthma In Children and Young People. (2021). Ashford and St. Peter's Hospitals NHS Foundation Trust. [Link]

  • Green, T. (1990). Changes in metabolism during toxicity tests. Human & Experimental Toxicology, 9(5), 337–340. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Li, J. (2022). The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis. Molecules, 27(13), 4242. [Link]

  • Patel, M. B., & Sathiyanarayanan, L. (2017). Bronchodilatory effect of Myxopyrum serratulum in animal model. Bangladesh Journal of Pharmacology, 12(1), 79–83. [Link]

  • Theophylline Dosage. (2025, July 25). Drugs.com. Retrieved January 23, 2026, from [Link]

Sources

Dosage Determination of Etamiphylline for In-Vivo Research: A Strategic Guide and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

Etamiphylline (7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) is a synthetic xanthine derivative structurally related to theophylline and caffeine.[1] Classified as a bronchodilator, its primary intended use has been for managing asthma and other obstructive airway diseases.[2][3] While its clinical efficacy in humans has been debated, with some studies showing poor effects, its pharmacological properties remain of interest for preclinical research into respiratory and cardiovascular conditions.[4][5]

The translation of a compound from bench to a meaningful in-vivo model hinges on one of the most critical experimental parameters: dosage. An arbitrarily chosen dose can lead to spurious results, either by failing to reach a therapeutic threshold or by inducing off-target toxic effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine a robust and reproducible dosage of this compound for in-vivo research. We will move beyond simple step-by-step instructions to explain the causal logic behind each phase of the dose-finding process, ensuring that the protocols described are part of a self-validating system for generating high-integrity data.

Section 1: Foundational Pharmacology of this compound

A rational approach to dose determination begins with a firm understanding of the drug's mechanism of action and pharmacokinetic profile. These pillars inform the initial dose selection, the expected physiological response, and the design of subsequent experiments.

Mechanism of Action: The Xanthine Pathway

This compound shares its core mechanism with other xanthines like theophylline.[1] Its effects are primarily mediated through two distinct pathways that culminate in the relaxation of smooth muscle, particularly in the bronchi.

  • Phosphodiesterase (PDE) Inhibition : this compound acts as a non-selective inhibitor of phosphodiesterase enzymes. By blocking PDEs, it prevents the breakdown of intracellular cyclic adenosine monophosphate (cAMP), leading to its accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote smooth muscle relaxation.[6]

  • Adenosine Receptor Antagonism : Adenosine is a signaling nucleoside that can trigger bronchoconstriction by binding to its receptors on airway smooth muscle. This compound competitively antagonizes these receptors, blocking the bronchoconstrictive signal of endogenous adenosine.[6]

These dual mechanisms are central to its function and provide measurable pharmacodynamic endpoints for efficacy studies.

Etamiphylline_MoA This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Adenosine_Receptor Adenosine Receptor This compound->Adenosine_Receptor Antagonizes cAMP_degradation cAMP → AMP PDE->cAMP_degradation Catalyzes cAMP_degradation->i1 cAMP_accumulation ↑ intracellular [cAMP] Smooth_Muscle_Relaxation Smooth Muscle Relaxation cAMP_accumulation->Smooth_Muscle_Relaxation Adenosine_Receptor->i2 Adenosine Adenosine Adenosine->Adenosine_Receptor Activates Bronchoconstriction Bronchoconstriction i1->cAMP_accumulation Leads to i2->Bronchoconstriction Prevents

Caption: Dual mechanism of action of this compound.

Pharmacokinetic & Pharmacodynamic Profile

Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is critical for designing a dosing regimen.

  • Metabolism : this compound undergoes metabolic transformation, including N-deethylation to form desethylthis compound and N-oxidation to yield this compound-N-oxide.[1][7] The metabolic rate can vary significantly between species, a key consideration for dose extrapolation.

  • Duration of Effect : In veterinary applications, the pharmacodynamic effects of this compound are reported to be transient, often lasting only 1-2 hours.[1] This suggests that for sustained therapeutic effect in an in-vivo model, either a continuous infusion or frequent dosing schedule may be necessary.

Review of Existing Dosage Data

While no standardized preclinical dose exists, a review of available literature provides a hypothetical starting point. This data should be used to inform the design of a dose-range finding study, not as a direct substitute for one.

SpeciesRouteDosage ReportedContext / SourceCitation
Various (Animal)Oral140 - 280 mg/animalVeterinary Use[1]
HorseOral300 mg / 100 kg bwVeterinary Use[1]
HorseIV2.8 mg/kg (camsylate salt)Pharmacokinetic Study[7]
Human (Child)Oral6.9 mg/kgClinical Study[4]

Section 2: A Phased Strategy for In-Vivo Dose Determination

A rigorous determination of dosage follows a logical, phased approach. Each phase builds upon the data generated in the last, systematically narrowing the dose range from a broad, safety-oriented spectrum to a refined, efficacy-focused one.

Dosage_Workflow LitReview Phase 0 Literature Review & Allometric Scaling DRF Phase 1 Dose-Range Finding (Acute Toxicity / MTD) LitReview->DRF Provides Starting Dose Range PK Phase 2 Single-Dose Pharmacokinetics (PK) DRF->PK Defines Safe Doses for PK Study PD Phase 3 Dose-Response Efficacy (PD) Study DRF->PD Defines Upper & Lower Dose Limits PK->PD Informs Dosing Frequency & Bioavailability DoseSelection Final Dose Selection for Chronic Studies PD->DoseSelection Identifies Effective Dose(s)

Sources

Troubleshooting & Optimization

Etamiphylline Stability in Long-Term Storage: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for etamiphylline stability. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the long-term storage of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental choices and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound stability.

Q1: What is this compound and what are its core structural features that might influence its stability?

This compound is a xanthine derivative, structurally identified as 7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione.[1] Its structure contains a theophylline core with a diethylaminoethyl side chain at the N7 position. The key features influencing its stability are the purine ring system, which can be susceptible to oxidation, and the tertiary amine in the side chain, which is a potential site for N-oxidation. The amide-like structures within the purine ring could also be susceptible to hydrolysis under certain conditions.

Q2: What are the primary environmental factors that can degrade this compound during long-term storage?

Like many pharmaceutical compounds, this compound's stability is significantly influenced by environmental factors.[2] The most critical factors to control are:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions.[3]

  • Humidity: Moisture can promote hydrolysis and facilitate other degradation pathways, especially for solid forms of the drug.[3][4]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[3][5]

  • pH: In solution, the pH is a critical factor that can catalyze hydrolysis.[6]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[4]

Q3: What are the likely degradation pathways for this compound?

Based on its chemical structure and studies on related compounds like theophylline, the primary degradation pathways for this compound are expected to be:

  • Oxidation: This is a significant degradation pathway. The tertiary amine on the diethylaminoethyl side chain can be oxidized to form this compound-N-oxide.[7][8] The purine ring itself can also be oxidized, for instance, through hydroxylation at the C8 position, leading to uric acid derivatives, a known degradation pathway for theophylline.[9][10]

  • N-Deethylation: This involves the removal of one of the ethyl groups from the diethylamino side chain, forming N-desethylthis compound.[7][8]

  • Hydrolysis: While less documented for this compound itself, hydrolysis of the amide bonds within the purine ring is a potential degradation pathway, especially under non-neutral pH conditions.[8][11]

Q4: How can I monitor the stability of my this compound samples?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[12] A validated stability-indicating HPLC method can separate this compound from its degradation products, allowing for the accurate quantification of the parent drug and the detection of any impurities that may form over time.[13]

Section 2: Troubleshooting Guide: Common Stability Issues

This section provides a question-and-answer formatted guide to troubleshoot specific stability problems you might encounter.

Q: I have observed a significant decrease in the potency of my this compound standard/formulation after long-term storage. What are the likely causes and what should I do?

A loss of potency is a clear indicator of chemical degradation.

Probable Causes:

  • Inappropriate Storage Conditions: The most common cause is storage at elevated temperatures, in high humidity, or with exposure to light.[3]

  • Oxidative Degradation: If the sample was not stored under an inert atmosphere, oxidation is a likely cause, especially if the container was repeatedly opened.[4]

  • Hydrolysis: If the sample is in a liquid formulation, particularly if the pH is not optimal, hydrolysis could be the cause.[11]

Recommended Actions:

  • Verify Storage Conditions: Confirm that the storage temperature, humidity, and light exposure have been consistently within the recommended range.

  • Perform Forced Degradation Studies: To identify the likely degradation pathway, a forced degradation study is recommended.[14][15] This involves subjecting the this compound sample to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help you identify the degradation products you are seeing in your stored sample.

  • Analyze by HPLC: Use a stability-indicating HPLC method to analyze your stored sample alongside the samples from the forced degradation study. This will help to identify the degradation products and confirm the degradation pathway.

Q: I am analyzing my stored this compound sample by HPLC and I see a new, significant peak that was not present initially. How can I identify this unknown peak?

The appearance of a new peak is a classic sign of degradation.

Probable Causes:

  • Formation of a Degradation Product: The new peak is likely a degradation product of this compound.

  • Interaction with Excipients: In a formulation, this compound may have reacted with an excipient.

Recommended Actions:

  • Hypothesize the Degradant: Based on the known degradation pathways, the new peak could be this compound-N-oxide or N-desethylthis compound.[7][8]

  • Forced Degradation for Peak Identification: As mentioned previously, perform a forced degradation study. The chromatograms from the stressed samples should help you tentatively identify the unknown peak. For example, the peak appearing under oxidative stress (e.g., exposure to hydrogen peroxide) is likely to be an oxidation product.

  • Mass Spectrometry (MS) for Confirmation: The most definitive way to identify the unknown peak is to use HPLC coupled with a mass spectrometer (LC-MS). By determining the mass-to-charge ratio (m/z) of the unknown peak, you can deduce its molecular weight and likely structure. For instance, this compound has a molecular weight of 279.34 g/mol .[1] The N-oxide would have a molecular weight of approximately 295.34 g/mol .

  • Evaluate Formulation Compatibility: If you suspect an interaction with excipients, you should conduct compatibility studies by analyzing binary mixtures of this compound and each excipient under stress conditions.

Q: My solid this compound powder has changed color/caked during storage. What does this indicate and is the material still usable?

Physical changes are a red flag for potential chemical degradation and should be taken seriously.

Probable Causes:

  • Moisture Absorption: Caking is often a result of the powder absorbing moisture from the air, which can also accelerate chemical degradation.[3]

  • Photodegradation: A color change can be a sign of photodegradation if the sample was exposed to light.[5]

  • Oxidation: Some oxidative degradation products can be colored.

Recommended Actions:

  • Do Not Use Without Testing: The material should be considered suspect and should not be used in experiments without thorough re-testing.

  • Chemical Analysis: Perform HPLC analysis to quantify the purity of the this compound and identify any degradation products.

  • Physical Characterization: Techniques like Karl Fischer titration can be used to determine the water content.

  • Review Packaging: The packaging may not be providing adequate protection from moisture or light. Consider using containers with better barrier properties and including a desiccant.[3][16]

Section 3: Experimental Protocols

This section provides detailed protocols for key stability-indicating experiments.

Protocol 1: Forced Degradation Study of this compound

This study will help identify potential degradation products and establish the stability-indicating nature of your analytical method.[14][15]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Cool and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. Also, heat a solution of this compound at 60°C for 48 hours.

  • Photodegradation: Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[17] A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. Adjust the stress conditions (time, temperature, reagent concentration) if necessary.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method for this compound

This protocol provides a starting point for developing a method to separate this compound from its degradation products.

1. Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Example Gradient: 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 273 nm (based on theophylline UV absorbance)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Method Validation:

  • The method must be validated according to ICH guidelines.[13]

  • Specificity: Inject the samples from the forced degradation study. The method is specific if it can resolve the this compound peak from all degradation product peaks.

  • Linearity, Accuracy, Precision, LOD, LOQ: Perform these validation experiments as per standard procedures.

Data Presentation

Table 1: Example Data from Forced Degradation Study

Stress Condition% Assay of this compound% Total ImpuritiesMajor Degradation Product (Retention Time)
Unstressed Control99.8%0.2%-
0.1 M HCl, 60°C, 24h92.5%7.5%Peak at 4.2 min
0.1 M NaOH, RT, 24h88.1%11.9%Peak at 5.8 min
3% H₂O₂, RT, 24h85.3%14.7%Peak at 7.1 min
Heat (80°C), 48h97.2%2.8%Minor peaks
Photostability94.6%5.4%Multiple minor peaks

Visualizations

Diagram 1: Potential Degradation Pathways of this compound

G This compound This compound N_Oxide This compound-N-Oxide This compound->N_Oxide Oxidation (H₂O₂ / O₂) N_Desethyl N-Desethylthis compound This compound->N_Desethyl N-Deethylation Hydrolysis_Product Hydrolysis Products (e.g., Ring Opening) This compound->Hydrolysis_Product Hydrolysis (Acid/Base) Uric_Acid_Derivative Uric Acid Derivative This compound->Uric_Acid_Derivative Oxidation (C8 Hydroxylation)

Caption: Potential degradation pathways of this compound under stress conditions.

Diagram 2: Workflow for Investigating this compound Stability Issues

G Start Stability Issue Observed (e.g., Potency Loss, New Peak) Verify_Storage Verify Storage Conditions (Temp, Humidity, Light) Start->Verify_Storage Forced_Degradation Perform Forced Degradation Study Verify_Storage->Forced_Degradation HPLC_Analysis Analyze by Stability-Indicating HPLC Method Forced_Degradation->HPLC_Analysis Identify_Degradant Identify Degradant(s) (LC-MS if necessary) HPLC_Analysis->Identify_Degradant Root_Cause Determine Root Cause Identify_Degradant->Root_Cause Corrective_Action Implement Corrective Actions (e.g., Improve Packaging, Optimize Formulation) Root_Cause->Corrective_Action

Caption: A systematic workflow for troubleshooting this compound stability problems.

References

  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics.

  • Etamiphyllin | C13H21N5O2 | CID 28329. PubChem.

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI.

  • This compound. Wikipedia.

  • N-deethylation and N-oxidation of this compound: identification of this compound-N-oxide in greyhound urine by high performance liquid chromatography-mass spectrometry. PubMed.

  • Method development, validation and stability study for simultaneous estimation of Etofylline and Theophylline by RP-HPLC chromatography in marketed formulation. ResearchGate.

  • This compound | 314-35-2. CymitQuimica.

  • Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. National Institutes of Health.

  • Method development, validation and stability study for simultaneous estimation of Etofylline and Theophylline by RP-HPLC chromatography in. Journal of Chemical and Pharmaceutical Research.

  • 4 Factors Influencing the Stability of Medicinal Products. QbD Group.

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.

  • Recent advances in pharmaceutical cocrystals of theophylline. National Institutes of Health.

  • Understanding the Stability of Injectable Products. Pharmaguideline.

  • Analytical Techniques In Stability Testing. Separation Science.

  • Drug stability: How storage conditions affect their performance. Vital Record.

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI.

  • Evaluating Suspension Formulations of Theophylline Cocrystals With Artificial Sweeteners. National Institutes of Health.

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.

  • Pre-Steady-State and Steady-State Kinetic Analysis of Butyrylcholinesterase-Catalyzed Hydrolysis of Mirabegron, an Arylacylamide Drug. MDPI.

  • Expiration Dating and Stability Testing for Human Drug Products. FDA.

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate.

  • A Primer on Photostability in the Development of Pharmaceuticals. BA Sciences.

  • Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Academically.

  • The Vital Role of Stability Studies in Pharmaceutical Inhalation. Broughton Group.

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific.

  • Stability Studies in Pharmaceuticals: The Science Behind Shelf Life and Proper Storage. LinkedIn.

  • Prediction of hydrolysis pathways and kinetics for antibiotics under environmental pH conditions: a quantum chemical study on cephradine. PubMed.

  • Forced degradation studies. MedCrave online.

  • Stability testing of existing active substances and related finished products. European Medicines Agency.

  • Long-term stability of temocillin in dextrose 5% and in sodium chloride 0.9% polyolefin bags at 5. Elsevier.

  • Drug stability testing 101. Thermo Fisher Scientific.

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.

  • Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed.

  • Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review.

  • Photostability. IAGIM.

  • Hydrolysis and dissolution behavior of a prolonged-release prodrug of theophylline: 7,7'-succinylditheophylline. PubMed.

Sources

Troubleshooting Etamiphylline degradation during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Etamiphylline analysis. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with analyte stability during sample preparation. As a xanthine derivative with a reactive side chain, this compound requires careful handling to ensure accurate and reproducible quantification. This guide provides in-depth, experience-based answers to common troubleshooting questions, focusing on the chemical principles that govern this compound's stability.

Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with this compound. What are its core chemical properties that I must consider for sample preparation?

A1: Understanding the fundamental chemistry of this compound is the first step to preventing its degradation. This compound is structurally a theophylline molecule with a 7-(2-diethylamino)ethyl substituent.[1][2] This side chain is the primary source of its unique stability challenges compared to other xanthines like theophylline or caffeine.

Key properties to consider are:

  • Basicity: The diethylamino group on the side chain is a tertiary amine, making this compound a basic compound. Its predicted pKa is approximately 9.85.[3] This means that at physiological pH (~7.4), it will be predominantly in its protonated, positively charged form. This is critical for selecting appropriate pH conditions for extraction and chromatography to ensure consistent solubility and retention.

  • Solubility: While the parent theophylline core is only slightly soluble in water, the basic side chain enhances its aqueous solubility, especially in acidic conditions where it forms a salt. It is generally soluble in acidic solutions and slightly soluble in water and ethanol.[4][5]

  • Susceptibility to Oxidation: The tertiary amine is an electron-rich center, making it a prime target for oxidation. This can lead to the formation of an N-oxide metabolite, a degradation pathway that has been identified in vivo.[6] This reaction can be catalyzed by metal ions or exposure to oxidative agents during sample workup.

  • Potential for Hydrolysis: Although the core xanthine ring is relatively stable, extreme pH conditions, particularly strongly basic environments, can promote hydrolytic cleavage of the purine ring system, a known degradation pathway for similar xanthine derivatives.[7]

A firm grasp of these properties will allow you to proactively design your sample preparation workflow to maintain the integrity of the analyte.

Q2: My quantitative analysis shows consistently low recovery of this compound. What are the most probable causes of degradation during my sample preparation?

A2: Low recovery is the most common symptom of analyte degradation. The issue almost certainly lies within one of four key environmental factors during your sample preparation workflow: pH, temperature, oxidation, or light .[8]

Here is a logical workflow to diagnose the issue:

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Investigation Pathways cluster_2 Solutions Start Low or Inconsistent This compound Recovery pH_Check pH_Check Start->pH_Check Oxidation_Check Check for Oxidation Using antioxidants? Exposed to air/metal ions? Start->Oxidation_Check Temp_Check Check Temperature Are samples kept at room temp for long periods? Start->Temp_Check Light_Check Check Light Exposure Are samples protected from UV/direct light? Start->Light_Check pH_Solution Buffer samples to pH 6-7. Avoid strong bases. pH_Check->pH_Solution Yes Oxidation_Solution Work under inert gas (N2). Use amber vials. Add EDTA. Oxidation_Check->Oxidation_Solution Yes Temp_Solution Process on ice. Store at ≤ 4°C short-term or -80°C long-term. Temp_Check->Temp_Solution Yes Light_Solution Use amber glass/foil-wrapped tubes. Minimize light exposure during handling. Light_Check->Light_Solution Yes

Caption: Troubleshooting workflow for low this compound recovery.

To systematically identify the culprit, perform a simple experiment: process a set of quality control (QC) samples under varying conditions. For example:

  • Standard Protocol: Your current method.

  • pH Controlled: Buffer your sample diluent to pH 6.5.

  • Temperature Controlled: Perform all extraction steps on ice.

  • Light Protected: Wrap all sample tubes in aluminum foil.

Comparing the results from these parallel preparations will quickly highlight the primary factor causing degradation.

Q3: I suspect my analyte is oxidizing during sample workup. How can I confirm this and prevent it?

A3: Oxidation is a highly probable degradation route due to the tertiary amine on this compound's side chain. The primary degradation product is likely this compound-N-oxide.[6]

Confirmation: The most definitive way to confirm oxidative degradation is by using mass spectrometry (MS). The N-oxide degradant will have a mass-to-charge ratio (m/z) that is 16 Da higher than the parent this compound (m/z 279.34 -> 295.34). If you are using HPLC-UV, you may observe a new, typically more polar (earlier eluting) peak in your chromatogram. You can tentatively identify this by performing a forced degradation study.

Forced Oxidation Protocol:

  • Prepare a 100 µg/mL solution of this compound standard.

  • Treat the solution with 0.5% hydrogen peroxide (H₂O₂).

  • Incubate at room temperature for 2-4 hours.

  • Analyze the sample by HPLC. The new major peak that appears is very likely the N-oxide.

  • Use this "degraded" sample to identify the corresponding peak in your problematic experimental samples.

Prevention Strategies:

  • Work under an inert atmosphere: Purge sample vials and solvents with nitrogen or argon to displace oxygen.

  • Use antioxidants: While potentially interfering with some assays, adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite to your extraction solvent can be effective. This must be validated.

  • Add a chelating agent: Metal ions can catalyze oxidation. Adding a small amount of EDTA (e.g., 1 mM) to your buffers and solutions can chelate these ions and prevent them from participating in redox reactions.

  • Control Temperature: Oxidation reactions are accelerated at higher temperatures. Always keep samples cool, preferably on ice, during processing.[9]

Q4: What are the optimal storage conditions (solvent, temperature, pH) for prepared this compound samples before analysis?

A4: The stability of your processed samples is just as critical as the preparation itself. Improper storage can undo all the careful work of extraction. Based on the chemical properties of this compound and general best practices for xanthine derivatives, the following conditions are recommended.[8][10]

ParameterRecommended ConditionRationale & Causality
Temperature Short-term (< 24h): 2-8°C Long-term (> 24h): ≤ -70°CLow temperatures slow down all chemical and enzymatic degradation rates significantly.[11] Storing in an autosampler at room temperature for extended sequences should be avoided.
pH 6.0 - 7.0 This range represents a compromise. It is slightly acidic to keep the basic this compound protonated and highly soluble, while avoiding the harsh acidic or basic conditions that could promote hydrolysis of the purine ring.
Solvent Aqueous buffer with organic modifier (e.g., 50:50 Acetonitrile:10mM Ammonium Acetate pH 6.5)A neutral, buffered aqueous/organic mixture is ideal. Purely aqueous solutions can sometimes support microbial growth if not sterile, while pure organic solvents may not be compatible with subsequent analytical steps (e.g., injection onto a reverse-phase column).
Light Amber vials or foil-wrapped tubes Protects against photolytic degradation. While the xanthine core has a UV chromophore, prolonged exposure to high-energy light can induce degradation.[12]
Container Polypropylene or silanized glass vials Minimizes adsorption of the analyte to the container surface, which can be an issue at low concentrations.
Visualizing Potential Degradation Pathways

Understanding the molecular changes during degradation helps in identifying degradants. The two primary non-enzymatic pathways are oxidation and hydrolysis.

Caption: Potential non-enzymatic degradation pathways of this compound.

Protocol: Stability-Indicating Sample Preparation from Plasma

This protocol is a self-validating system designed to minimize degradation during the extraction of this compound from a biological matrix.

Materials:

  • Plasma samples containing this compound

  • Internal Standard (IS) solution (e.g., Theophylline-d6 or a structural analog)

  • Extraction Solvent: Acetonitrile (ACN) with 0.1% Formic Acid

  • Reconstitution Solvent: 20:80 ACN:Water with 10mM Ammonium Acetate, pH 6.5

  • EDTA-treated collection tubes

  • Centrifuge capable of 4°C operation

Procedure:

  • Pre-cool all materials: Place plasma samples, solvents, and centrifuge racks on ice. Set the centrifuge to 4°C.

  • Spike Samples: To 100 µL of plasma in a polypropylene microcentrifuge tube, add 10 µL of Internal Standard solution. Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold Extraction Solvent (ACN with 0.1% Formic Acid) to the plasma sample. The acid ensures this compound remains protonated and soluble while precipitating proteins.

  • Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete protein precipitation and analyte extraction.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will produce a solid pellet of precipitated protein and a clear supernatant containing the analyte and IS.

  • Supernatant Transfer: Carefully transfer 250 µL of the supernatant to a new set of tubes, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C. This step removes the harsh extraction solvent.

  • Reconstitution: Reconstitute the dried extract in 150 µL of the neutral, buffered Reconstitution Solvent. This ensures the final sample is in a solvent compatible with the HPLC mobile phase and has a pH that promotes stability.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Analysis: Transfer the final supernatant to an amber HPLC vial for analysis. Keep the autosampler cooled to 4-8°C.

This protocol incorporates controls for temperature, pH, and solvent composition at every critical step to ensure the integrity of this compound from extraction to injection.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 28329, this compound. Retrieved from [Link]

  • Wikipedia (2024). This compound. Retrieved from [Link]

  • ResearchGate (n.d.). Stability study of analytical solutions. Retrieved from [Link]

  • Dumasia, M. C. (2005). Identification of this compound-N-oxide in greyhound urine by high performance liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1031-1037. Retrieved from [Link]

  • Patel, D. A., et al. (2018). Review on various analytical method for quantitative determination of etophylline and theophylline in bulk and in different dosage forms. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 455-466. Retrieved from [Link]

  • Cevda Uslu, S., et al. (2023). Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts. Processes, 11(11), 3028. Retrieved from [Link]

  • Sharma, G., & Saini, V. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(2), 224-231. Retrieved from [Link]

  • Zhang, Z., et al. (2018). Evaluation of Extraction and Degradation Methods to Obtain Chickpeasaponin B1 from Chickpea (Cicer arietinum L.). Molecules, 23(10), 2673. Retrieved from [Link]

  • Pleskačová, A., et al. (2017). Simultaneous Determination of Uric Acid, Xanthine and Hypoxanthine in Human Plasma and Serum by HPLC–UV. Journal of Chromatographic Science, 55(7), 707-712. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Technology & Innovation (2019). Review on Various Analytical Method for Quantitative Determination of Etophylline and Theophylline in Bulk and in Different Dosage Forms. Retrieved from [Link]

  • Vione, D., et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. International Journal of Molecular Sciences, 23(10), 5691. Retrieved from [Link]

  • Calvo-López, L. F., et al. (2005). Comprehensive Study of Bioanalytical Platforms: Xanthine Oxidase. Analytical Chemistry, 77(15), 4970-4978. Retrieved from [Link]

  • Pienimäki-Roivainen, K., et al. (2012). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 4(16), 2045-2059. Retrieved from [Link]

  • Kourtchev, I. (2014). Development of a Sample Preparation Method for Stable Isotope Ratio Measurements of Atmospheric Particulate Organic Matter. University of Gothenburg. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 69, 101-115. Retrieved from [Link]

  • ChemSrc (2023). This compound. Retrieved from [Link]

  • Baweja, R. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved from [Link]

  • Cheméo (n.d.). Chemical properties of Etamiphyllin. Retrieved from [Link]

  • Hermawati, D., et al. (2018). Extraction Characteristic and Degradation of Chlorophyll from Suji Leaves (Pleomele Angustifolia). Oriental Journal of Chemistry, 34(3). Retrieved from [Link]

Sources

Addressing matrix effects in LC-MS/MS analysis of Etamiphylline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS/MS analysis of Etamiphylline. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve one of the most persistent challenges in bioanalysis: the matrix effect. Here, we provide in-depth, experience-driven answers and troubleshooting protocols to ensure the accuracy, reproducibility, and robustness of your analytical methods.

Frequently Asked Questions (FAQs)
Q1: What exactly is a "matrix effect" in the context of my this compound LC-MS/MS analysis?

A: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In simpler terms, other molecules from your biological sample (e.g., plasma, urine) that reach the mass spectrometer's ion source at the same time as this compound can interfere with its ability to become charged. This interference can either decrease the signal (ion suppression) or, less commonly, increase it (ion enhancement).[2] This phenomenon is a primary cause of poor accuracy and reproducibility in quantitative bioanalysis.[3]

The "matrix" itself comprises all components within the sample other than the analyte of interest. For this compound analysis in plasma, this includes endogenous substances like phospholipids, proteins, salts, and amino acids, as well as exogenous substances like anticoagulants or co-administered drugs.[4]

Q2: My this compound signal is inconsistent and often suppressed. What are the likely causes originating from the matrix?

A: Inconsistent signal and ion suppression are classic symptoms of matrix effects. For a basic compound like this compound (pKa ≈ 9.85), the primary culprits in biological matrices are typically:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[5][6] They often co-extract with analytes and can elute over a broad range in reversed-phase chromatography, potentially overlapping with the this compound peak.

  • Salts and Buffers: High concentrations of non-volatile salts (e.g., from buffers used in sample collection or preparation) can form adducts with the analyte or crystallize on the ESI probe, drastically reducing ionization efficiency and instrument sensitivity.

  • Competition for Ionization: The ESI process generates a limited number of charged droplets.[2] If a high concentration of a co-eluting matrix component is present, it can outcompete this compound for access to these charges, leading to a suppressed analyte signal.[7] This is especially true for other basic compounds that are readily protonated in the positive ion mode typically used for this compound.

Q3: How can I definitively prove and quantify that matrix effects are impacting my this compound assay?

A: You must quantitatively assess the matrix effect during method development and validation, a requirement stipulated by regulatory bodies like the FDA and EMA.[8][9] The most common and accepted method is the post-extraction spike experiment . This involves comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (pure) solvent.

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

To account for variability, this should be tested using at least six different lots of blank matrix. The precision of the matrix factors, expressed as the coefficient of variation (CV%), should be ≤15%.[10] A detailed protocol for this critical experiment is provided in the Troubleshooting Guide.

Q4: What are the regulatory expectations regarding matrix effects for a bioanalytical method?

A: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a thorough investigation of matrix effects to ensure that the method is selective, accurate, and precise.[10][11] Key expectations include:

  • Assessment: Matrix effects must be evaluated to ensure they do not compromise the integrity of the results.[8]

  • Specificity: The evaluation should demonstrate that matrix components do not produce a signal that interferes with the detection of the analyte or the internal standard (IS).

  • Consistency: The matrix effect should be consistent across different sources (lots) of the biological matrix. As mentioned, the CV for the matrix factor across different lots should not exceed 15%.[10]

  • Compensation: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects, as the IS will be affected in the same way as the analyte.[4] If a SIL-IS is not available, an analogue IS can be used, but its ability to track and correct for matrix effects must be rigorously validated.

Troubleshooting Guide: From Problem to Solution
Problem: I'm observing low sensitivity, poor reproducibility, and/or non-linear calibration curves for this compound.

This is a common scenario pointing towards significant and unmanaged matrix effects. Follow this systematic approach to diagnose and resolve the issue.

Before assuming a matrix effect, rule out instrumental issues.[12][13]

  • LC System: Check for leaks, ensure mobile phase composition is correct, and purge the pumps.

  • MS System: Perform a system tune and calibration to confirm mass accuracy and detector performance.

  • Blank Injection: Inject a pure solvent blank after a high-concentration standard to check for carryover. If a peak appears, it might be carryover, not matrix enhancement.[14]

If the system is performing correctly, proceed with a quantitative assessment.

Protocol: Post-Extraction Spike Experiment

  • Prepare Two Sets of Samples:

    • Set A (Matrix): Select at least six different lots of blank biological matrix (e.g., human plasma). Process these samples using your established extraction procedure (e.g., protein precipitation). After extraction, spike the resulting supernatant/extract with this compound at low and high concentrations (e.g., LLOQ and ULOQ levels).

    • Set B (Neat Solution): Prepare standards in the final solvent composition of your extraction method (e.g., 80:20 methanol:water) at the exact same low and high concentrations as Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • Calculate the average peak area for each concentration in both sets.

    • Calculate the Matrix Factor (MF): MF = (Average Peak Area of Set A) / (Average Peak Area of Set B)

    • Calculate the IS-Normalized MF (if using an IS): IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set A) / (Analyte/IS Peak Area Ratio in Set B)

    • Calculate the Coefficient of Variation (CV%) of the MF across the six matrix lots.

Interpretation of Results:

  • If the mean MF is between 0.85 and 1.15 and the CV% is ≤15%, the matrix effect is considered negligible, and your current method may be acceptable.

  • If the mean MF falls outside this range or the CV% is >15%, the matrix effect is significant, and you must proceed to Step 3.

There are three primary strategies to combat matrix effects: optimizing sample preparation, refining chromatography, or using a robust internal standard.[15] Improving sample preparation is generally the most effective approach.[5]

Workflow for Mitigating Matrix Effects

cluster_prep Sample Preparation Options start Significant Matrix Effect Detected (MF < 0.85 or > 1.15, or CV > 15%) prep Optimize Sample Preparation start->prep Most Effective First Step lc Refine Chromatography prep->lc If ME persists ppt Protein Precipitation (PPT) prep->ppt lle Liquid-Liquid Extraction (LLE) prep->lle spe Solid-Phase Extraction (SPE) prep->spe is Use Stable Isotope-Labeled IS lc->is For Compensation end_node Re-evaluate Matrix Effect (Repeat Post-Extraction Spike) lc->end_node ppt->end_node lle->end_node spe->end_node

Caption: Workflow for addressing significant matrix effects.

Choosing the Right Sample Preparation Technique

Your choice of technique depends on the nature of the interferences and the required sensitivity.

Decision Tree for Sample Preparation

start Start: Need to Reduce ME for this compound q1 Is the primary interference from phospholipids? start->q1 q2 Is high throughput critical? q1->q2 No (Salts/Other Polar Interferences) q3 Is maximum cleanliness required for lowest LLOQ? q1->q3 Yes ppt Use Protein Precipitation (PPT) (Fast but 'dirty') q2->ppt Yes lle Use Liquid-Liquid Extraction (LLE) (Good removal of salts & some lipids) q2->lle No q3->lle No spe Use Solid-Phase Extraction (SPE) (Excellent cleanliness, highly selective) q3->spe Yes

Caption: Decision tree for selecting a sample preparation method.

Comparison of Sample Preparation Techniques

TechniquePhospholipid RemovalSalt RemovalAnalyte RecoveryThroughputCostBest For...
Protein Precipitation (PPT) PoorModerateHighHighLowRapid screening, high concentration samples.
Liquid-Liquid Extraction (LLE) Moderate-GoodExcellentVariableModerateLowRemoving salts, moderately clean samples.
Solid-Phase Extraction (SPE) ExcellentExcellentGood-HighModerate-HighHighAchieving lowest LLOQ, removing complex interferences.

Protocol: Liquid-Liquid Extraction (LLE) for this compound

Rationale: this compound has a basic diethylamino group. By increasing the sample pH, we can deprotonate this group, making the molecule neutral and more soluble in an organic extraction solvent. This leaves polar interferences and salts in the aqueous phase.[5]

  • Sample Aliquot: Take 100 µL of plasma sample.

  • Add Internal Standard: Spike with the IS.

  • Basify: Add 25 µL of 0.1 M sodium hydroxide or ammonium hydroxide to raise the pH > 11. Vortex briefly.

  • Extraction: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Vortex & Centrifuge: Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Inject: Inject into the LC-MS/MS system.

Protocol: Solid-Phase Extraction (SPE) for this compound

Rationale: A mixed-mode cation exchange SPE sorbent can be used. At low pH, the basic this compound will be protonated and retained by the strong cation exchange functional group. Neutral and acidic interferences are washed away. The analyte is then eluted by increasing the pH.

  • Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Load: Pre-treat 100 µL of plasma by diluting with 200 µL of 2% formic acid. Load this mixture onto the cartridge.

  • Wash 1: Wash with 1 mL of 2% formic acid in water to remove salts and polar interferences.

  • Wash 2: Wash with 1 mL of methanol to remove less polar interferences like phospholipids.

  • Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

  • Inject: Inject into the LC-MS/MS system.

After implementing an improved sample preparation method, you must repeat the post-extraction spike experiment (Step 2) to verify that the matrix effect has been sufficiently minimized or eliminated.

References
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL. Retrieved from [Link]

  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(22), 2033–2036. Retrieved from [Link]

  • Xavier, C., & Shah, I. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • Selvan, R. S., & Ravichandran, S. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]

  • Kanazawa, H., Atsumi, R., Matsushima, Y., & Kizu, J. (2000). Determination of Theophylline and Its Metabolites in Biological Samples by Liquid Chromatography-Mass Spectrometry. Journal of Chromatography A, 870(1-2), 87-96. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Retrieved from [Link]

  • LCGC International. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

  • MDPI. (n.d.). Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS. Retrieved from [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Etamiphyllin (CAS 314-35-2). Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. Retrieved from [Link]

  • ResearchGate. (n.d.). A rapid and simultaneous analysis of theophylline and its metabolites in human whole blood by ultra-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. PMC. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Bioanalytical method validation and study sample analysis m10. Retrieved from [Link]

  • Academia.edu. (n.d.). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Retrieved from [Link]

  • PubMed. (n.d.). Validation of a HPLC-MS/MS assay for the determination of total and unbound concentration of temocillin in human serum. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound camsylate. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Retrieved from [Link]

  • YouTube. (2026). Troubleshooting LC and MS Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Compensation of Matrix Effects by Postcolumn Infusion of a Monitor Substance in Multiresidue Analysis with LC-MS/MS. Retrieved from [Link]

  • Biosolve. (2023). Buy this compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Retrieved from [Link]

  • ResearchGate. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]

  • Drug Central. (n.d.). This compound. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Etamiphylline

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, procedural framework for the safe handling of Etamiphylline, a xanthine derivative, through the correct use of Personal Protective Equipment (PPE). While specific hazard data for this compound is not extensively documented, its structural similarity to Theophylline necessitates a cautious approach, assuming comparable toxicological properties. This document synthesizes established safety protocols for hazardous pharmaceutical compounds to build a robust and reliable safety paradigm for all personnel involved in the handling of this compound.

Hazard Analysis: Understanding the Risks of this compound

This compound is classified as an oxopurine and a xanthine derivative, structurally related to compounds like Theophylline.[1][2][3] Theophylline is known to be toxic if swallowed and is suspected of damaging the unborn child.[4][5] Given these potential hazards, it is prudent to handle this compound with a high degree of caution to minimize the risk of exposure through inhalation, skin contact, or ingestion.

Key Potential Hazards:

  • Acute Oral Toxicity: Assumed to be toxic if swallowed, based on data for Theophylline.[4][5]

  • Reproductive Toxicity: Potential risk to the unborn child.[4][5]

  • Inhalation Hazard: The powdered form presents a risk of respiratory tract irritation and systemic absorption if inhaled.

  • Dermal and Eye Contact: May cause irritation upon contact with skin and eyes.

The Core Principle: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is not merely a checklist but a system designed to provide a barrier against potential exposure at every stage of handling—from receiving and unpacking to weighing, compounding, and disposal. The following sections detail the specific PPE components and the rationale behind their use.

When handling powdered this compound, especially during weighing or transfer operations where dust generation is likely, respiratory protection is crucial.

Procedural Steps for Respiratory Protection:

  • Risk Assessment: Before any procedure, assess the potential for aerosolization. Operations outside of a certified chemical fume hood or containment ventilated enclosure (CVE) require respiratory protection.

  • Respirator Selection: A NIOSH-approved N95 respirator is the minimum requirement for handling powders that are not volatile.[6] For procedures with a higher risk of aerosolization or in the absence of adequate engineering controls, a powered air-purifying respirator (PAPR) should be considered.

  • Fit Testing: All personnel required to wear tight-fitting respirators must undergo and pass a qualitative or quantitative fit test annually.

  • Proper Use: Don the respirator before entering the designated handling area and ensure a proper seal check is performed each time. Do not remove the respirator until you have exited the handling area.

Table 1: Respiratory Protection Selection Guide

TaskPotential for AerosolizationRecommended Respiratory Protection
Unpacking/Visual InspectionLowN95 Respirator (as a precaution)
Weighing/Transfer (in fume hood)Low (with proper technique)Not typically required if performed correctly within a certified hood.
Weighing/Transfer (on open bench)HighN95 Respirator or PAPR
Compounding/SolubilizingMediumN95 Respirator
Spill CleanupHighN95 Respirator or PAPR (depending on spill size)

Preventing skin absorption is a critical component of safe handling. This is achieved through a combination of gowns and gloves.

Gowns: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs is mandatory.[7][8] The gown should close in the back to provide a continuous barrier on the front of the body.[7] Gowns must be changed immediately if contaminated and should not be worn outside of the designated handling area.[7]

Gloves: Double gloving is required for handling hazardous drugs.[7][8] The inner glove should be worn under the cuff of the gown, and the outer glove should be worn over the cuff, creating a secure seal.[8][9]

  • Glove Material: Use powder-free latex or nitrile gloves that have been tested for resistance to chemotherapy drugs (ASTM D6978 standard is a good benchmark).[6][9]

  • Glove Change Frequency: Change the outer gloves every 30-60 minutes or immediately if they are torn, punctured, or known to be contaminated.[7][9]

To protect against accidental splashes or aerosols, appropriate eye and face protection is essential.

  • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields should be worn.[10]

  • Goggles: For tasks with a higher risk of splashing, such as reconstitution or handling larger volumes of solutions, chemical splash goggles are required.[7]

  • Face Shield: A face shield worn over safety glasses or goggles provides an additional layer of protection for the entire face.[7][10]

Procedural Workflow: Donning and Doffing of PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Diagram 1: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Shoe Covers Don2 Inner Gloves Don1->Don2 Don3 Gown Don2->Don3 Don4 Outer Gloves (over cuff) Don3->Don4 Don5 Eye/Face Protection Don4->Don5 Don6 Respirator Don5->Don6 Doff1 Outer Gloves Doff2 Gown & Inner Gloves Together Doff1->Doff2 Doff3 Exit Handling Area Doff2->Doff3 Doff4 Shoe Covers Doff3->Doff4 Doff5 Eye/Face Protection Doff4->Doff5 Doff6 Respirator Doff5->Doff6 Doff7 Hand Washing Doff6->Doff7

Caption: Sequential workflow for donning and doffing PPE to minimize contamination.

Operational and Disposal Plans

The safe handling of this compound extends to its proper disposal and the disposal of all contaminated materials.

All disposable PPE and materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

Procedural Steps for Disposal:

  • Segregation at the Source: Have designated, clearly labeled hazardous waste containers readily available in the handling area.

  • PPE Disposal: Upon exiting the handling area, immediately dispose of all single-use PPE into the designated hazardous waste container.[11]

  • Gross Contamination: Any item grossly contaminated with this compound should be placed in a sealed, labeled bag before being disposed of in the hazardous waste container.

  • Empty Containers: Empty stock containers should also be disposed of as hazardous waste.[12]

  • Final Disposal: Hazardous pharmaceutical waste should be incinerated at a licensed facility.[12][13][14] Never dispose of this compound or contaminated materials in the regular trash or down the drain.

In the event of a spill, a pre-approved spill kit containing all necessary materials for cleanup and decontamination should be readily accessible.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the area and secure the location to prevent further exposure.

  • Don Appropriate PPE: At a minimum, this includes a gown, double gloves, eye protection, and an N95 respirator.

  • Contain the Spill: Use absorbent pads from the spill kit to gently cover and contain the spill. Avoid creating dust.

  • Clean and Decontaminate: Work from the outer edge of the spill inward. Use a deactivating agent (if one is known to be effective) followed by a cleaning agent.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.

  • Report the Incident: Document the spill and the cleanup procedure according to your institution's policies.

By adhering to these rigorous PPE and handling protocols, researchers, scientists, and drug development professionals can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • Safety Data Sheet: Theophylline. Carl ROTH. [Link]

  • Etamiphyllin | C13H21N5O2 | CID 28329. PubChem - NIH. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06). [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. EPA. [Link]

  • This compound camsylate | C23H37N5O6S | CID 88008. PubChem - NIH. [Link]

  • How to Dispose of Hazardous Pharmaceutical Waste. MWP. (2025-10-30). [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • This compound. Wikipedia. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). [Link]

  • Safe Handling of Hazardous Drugs. Duke Safety. (2025-03-05). [Link]

  • EH40/2005 Workplace exposure limits. Health and Safety Executive. [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. (2011). [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]

  • EMA Guideline on Setting Health-Based Exposure Limits. BioPharm International. [Link]

  • Personal Protective Equipment. US EPA. (2025-09-12). [Link]

  • Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. ECETOC. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.